3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
Description
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Properties
IUPAC Name |
3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALISXWJRKBXOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342620 | |
| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14761-40-1 | |
| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic route, experimental protocols, and relevant chemical data.
Overview and Synthetic Strategy
The principal and most direct method for the synthesis of this compound is the condensation reaction between 1-phenylpiperazine and a cyanoacetic acid ester, typically ethyl cyanoacetate. This reaction, a nucleophilic acyl substitution, involves the attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of the ethyl cyanoacetate, leading to the formation of an amide bond and the elimination of ethanol.
This synthetic approach is widely employed for the preparation of various β-ketonitriles and is favored for its efficiency and relatively mild reaction conditions.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties for the starting materials and the final product is presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Phenylpiperazine | 92-54-6 | C₁₀H₁₄N₂ | 162.23 |
| Ethyl Cyanoacetate | 105-56-6 | C₅H₇NO₂ | 113.11 |
| This compound | 14761-40-1 | C₁₃H₁₅N₃O | 229.28 [1] |
Experimental Protocol
The following experimental protocol is based on established methods for the synthesis of analogous cyanoacetamide derivatives.[2]
Materials and Reagents
-
1-Phenylpiperazine
-
Ethyl cyanoacetate
-
Ethanol (optional, as solvent)
-
Diethyl ether (for washing)
Procedure
-
In a suitable reaction vessel, combine equimolar amounts of 1-phenylpiperazine and ethyl cyanoacetate. For example, to a stirred solution of 1-phenylpiperazine (1.62 g, 10 mmol) in a minimal amount of ethanol, add ethyl cyanoacetate (1.13 g, 10 mmol).
-
The reaction mixture is then stirred at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials. In many cases, the reaction proceeds to completion overnight.
-
Upon completion, the product often precipitates out of the reaction mixture as a solid.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Dry the purified product under vacuum.
Reaction Workflow and Visualization
The synthesis of this compound can be visualized as a straightforward two-step logical process: the reaction of the starting materials followed by purification.
Caption: A flowchart illustrating the key stages in the synthesis and purification of the target compound.
The chemical reaction itself is a nucleophilic acyl substitution.
Caption: The overall chemical transformation for the synthesis of the target compound.
Expected Results and Data Interpretation
While a specific yield for this reaction is not extensively reported in the literature, similar reactions for the formation of cyanoacetamides from amines and ethyl cyanoacetate can achieve high yields, often exceeding 80%.
The final product, this compound, should be a solid at room temperature. Characterization of the product would typically involve:
-
Melting Point Determination: To assess the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, and the methylene protons of the propanenitrile moiety.
-
¹³C NMR would confirm the presence of the carbonyl carbon, the nitrile carbon, and the various carbon atoms of the phenyl and piperazine rings.
-
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch and the amide carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Conclusion
The synthesis of this compound is a straightforward and efficient process achievable through the direct condensation of 1-phenylpiperazine and ethyl cyanoacetate. This method provides a reliable route to this important chemical intermediate for applications in pharmaceutical research and development. The protocol outlined in this guide, along with the provided characterization data, serves as a valuable resource for scientists engaged in the synthesis of novel bioactive molecules.
References
An In-Depth Technical Guide to 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, with the CAS number 14761-40-1, is a small molecule featuring a phenylpiperazine moiety linked to a propanenitrile backbone. This compound belongs to the broader class of piperazine derivatives, a versatile scaffold known for a wide range of pharmacological activities, often targeting the central nervous system. This technical guide provides a summary of the available physicochemical properties of this compound. At present, detailed experimental data on its biological activity and specific experimental protocols for its synthesis are not extensively documented in publicly accessible scientific literature.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₃O | [1][2] |
| Molecular Weight | 229.28 g/mol | [1][2] |
| CAS Number | 14761-40-1 | [1][2] |
| Topological Polar Surface Area (TPSA) | 47.34 Ų | [1] |
| logP (octanol-water partition coefficient) | 1.24888 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. One common method for the formation of related β-ketonitriles involves the acylation of a suitable precursor. For instance, the synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile has been reported via the reaction of ethyl cyanoacetate with piperidine.[3][4]
Proposed Synthetic Workflow
A potential synthetic pathway for this compound could involve the reaction of 1-phenylpiperazine with a cyanoacetylating agent. The following diagram illustrates a logical workflow for such a synthesis.
Caption: A logical workflow for the proposed synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. The broader class of piperazine derivatives is known to exhibit a wide range of pharmacological effects, particularly on the central nervous system, with activities including antipsychotic, antidepressant, and anxiolytic effects.[5][6] These activities are often mediated through interactions with various neurotransmitter receptors and transporters.[5][6]
Given the lack of specific biological data for the title compound, it is not possible to provide a diagram of its signaling pathway. Further experimental screening and pharmacological studies are required to elucidate its biological function and potential therapeutic applications.
Conclusion
This compound is a compound for which basic molecular and computed physicochemical properties are available. However, a significant gap exists in the scientific literature regarding its experimental physicochemical data, a detailed and validated synthesis protocol, and, most importantly, its biological activity and mechanism of action. The information provided herein is intended to serve as a foundational guide for researchers and scientists interested in this molecule. Further empirical investigation is necessary to fully characterize this compound and to determine its potential utility in drug discovery and development. Professionals in the field are encouraged to undertake studies to fill these knowledge gaps.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-OXO-3-(4-PHENYL-PIPERAZIN-1-YL)-PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Oxo-3-(piperidin-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile (CAS 14761-40-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Extensive searches have not revealed significant published data regarding its biological activity, mechanism of action, or detailed experimental protocols in biological systems. Therefore, this guide focuses on its chemical properties and synthetic methodologies, which are crucial for researchers initiating studies on this compound.
Introduction
This compound is a chemical compound featuring a phenylpiperazine moiety linked to a propanenitrile backbone. The presence of the phenylpiperazine group, a common scaffold in medicinal chemistry, suggests potential pharmacological applications. However, as of the latest literature review, this specific molecule remains largely uncharacterized in terms of its biological effects. This guide provides a foundational understanding of its chemical characteristics and synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 14761-40-1 | [1][2] |
| Molecular Formula | C₁₃H₁₅N₃O | [1] |
| Molecular Weight | 229.28 g/mol | [1][2] |
| IUPAC Name | This compound | ChemScene |
| Synonyms | 1-Piperazinepropanenitrile, β-oxo-4-phenyl- | [1] |
| Appearance | Not specified (likely solid) | - |
| Purity | Typically ≥98% from commercial suppliers | [1] |
Synthesis
A plausible synthetic pathway is the acylation of 1-phenylpiperazine with a cyanoacetic acid derivative. This common synthetic transformation in organic chemistry can be visualized in the following workflow diagram.
Caption: Plausible synthetic workflow for this compound.
Biological Activity and Mechanism of Action
Extensive literature searches did not yield any specific studies detailing the biological activity or mechanism of action of this compound. The phenylpiperazine scaffold is present in a wide range of biologically active molecules, including antipsychotics, antidepressants, and antihistamines.[3] This suggests that the title compound could potentially interact with various biological targets. However, without experimental data, any discussion of its pharmacology would be purely speculative.
The propanenitrile moiety is also found in various pharmacologically active compounds, and its presence can influence the molecule's polarity, metabolic stability, and ability to interact with biological targets.[4]
Experimental Protocols
Due to the absence of published biological studies on this compound, no established experimental protocols for its biological evaluation are available. Researchers interested in investigating this compound would need to develop their own assays based on their specific research objectives. A general workflow for the initial screening of a novel compound is proposed below.
Caption: General experimental workflow for the initial biological evaluation of a novel compound.
Future Directions
The lack of biological data for this compound presents an opportunity for novel research. Future studies could focus on:
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Broad-spectrum screening: Evaluating the compound against a wide range of biological targets (e.g., GPCRs, ion channels, kinases) to identify potential activities.
-
Phenotypic screening: Assessing the compound's effects in various cell-based models of disease.
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Structural biology: Determining the crystal structure of the compound to understand its three-dimensional conformation, which can aid in computational docking studies.
Conclusion
This compound is a readily accessible chemical entity with a structure that suggests potential for biological activity. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its pharmacological properties. This technical guide provides the available chemical information and a framework for initiating biological investigations into this compound. Further research is necessary to elucidate its potential therapeutic applications.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-OXO-3-(4-PHENYL-PIPERAZIN-1-YL)-PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is a chemical compound with potential applications in research and drug development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key identifiers. Due to the limited availability of published experimental data, this document also outlines general methodologies for its synthesis and characterization based on related compounds.
Molecular Structure and Properties
This compound possesses a molecular structure characterized by a phenylpiperazine moiety linked to a propanenitrile chain via an amide bond at the C3 position, which also features a ketone group.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 14761-40-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅N₃O | [1] |
| Molecular Weight | 229.28 g/mol | [1][2] |
| SMILES | C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC#N | [1] |
| Synonyms | 1-piperazinepropanenitrile, beta-oxo-4-phenyl- | [1] |
Physicochemical Properties (Predicted)
Computational models provide estimates of the physicochemical properties of this compound, which can be valuable for predicting its behavior in various experimental settings.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 47.34 Ų | [1] |
| LogP | 1.24888 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route would involve the acylation of 1-phenylpiperazine with a suitable cyanoacetic acid derivative. The following diagram illustrates a potential workflow for its synthesis and purification.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols for Characterization
Objective: To elucidate the chemical structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Methodology:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Prepare the sample using an appropriate method (e.g., KBr pellet, thin film).
-
Place the sample in the IR spectrometer.
-
Acquire the IR spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum to identify characteristic absorption bands for functional groups such as C≡N (nitrile), C=O (ketone and amide), and aromatic C-H bonds.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity, mechanism of action, or involvement in specific signaling pathways for this compound. Further research and experimental screening are required to determine its pharmacological profile.
The following diagram illustrates a general workflow for screening a novel compound for biological activity.
Caption: A generalized workflow for the initial screening and characterization of the biological activity of a novel chemical entity.
Conclusion
This compound is a compound with a well-defined chemical structure. While its fundamental chemical identifiers are established, a comprehensive understanding of its experimental properties and biological functions is currently lacking in the scientific literature. The methodologies and workflows presented in this guide provide a framework for future research aimed at elucidating the synthesis, characterization, and potential therapeutic applications of this molecule. Further investigation is warranted to unlock the full potential of this compound for researchers and drug development professionals.
References
Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanisms of Action of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is not extensively available in public literature. This guide provides an in-depth analysis of the potential mechanisms of action based on the known biological activities of the broader class of phenylpiperazine derivatives. The information presented herein is intended to guide future research and is not a definitive statement on the compound's biological function.
Introduction
This compound is a small molecule featuring a core phenylpiperazine moiety linked to a propanenitrile group. The phenylpiperazine scaffold is a well-established pharmacophore present in a wide array of clinically approved drugs and investigational compounds, exhibiting a diverse range of biological activities. These activities span from central nervous system modulation to anti-cancer and anti-inflammatory effects. This technical guide consolidates the potential mechanisms of action for this compound by examining the structure-activity relationships and biological targets of structurally related phenylpiperazine derivatives.
Potential Mechanisms of Action and Biological Targets
Based on the activities of related phenylpiperazine compounds, several putative mechanisms of action for this compound can be hypothesized. These are detailed below, along with representative data and experimental approaches for their investigation.
Enzyme Inhibition
Phenylpiperazine derivatives have been widely reported as inhibitors of various enzymes. The presence of the reactive nitrile group and the overall molecular architecture of this compound suggest its potential as an enzyme inhibitor.
A novel class of phenylpiperazine derivatives has been identified as potent inhibitors of EGFR, a key target in oncology.[1] The inhibition of EGFR signaling can halt tumor growth and proliferation.
Quantitative Data for a Representative Phenylpiperazine EGFR Inhibitor (Compound 3p): [1]
| Cell Line | IC50 (µM) |
| A549 (Lung Cancer) | 0.05 |
| HeLa (Cervical Cancer) | 0.08 |
| MCF-7 (Breast Cancer) | 0.22 |
Experimental Protocol: In Vitro EGFR Kinase Assay (Representative)
A typical protocol to assess EGFR inhibition would involve a luminescence-based kinase assay.
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Reagents: Recombinant human EGFR kinase, substrate peptide (e.g., poly-Glu-Tyr), ATP, and the test compound.
-
Procedure:
-
The test compound is pre-incubated with the EGFR enzyme in a kinase buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
A kinase detection reagent is added to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway Diagram:
Caption: Putative inhibition of the EGFR signaling pathway.
Certain phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective COX-2 inhibitors, suggesting potential anti-inflammatory applications.[2]
Quantitative Data for a Representative Phenylpiperazine COX-2 Inhibitor (Compound 3k): [2]
| Assay | Compound 3k | Celecoxib (Control) |
| COX-1 IC50 (µM) | >100 | 15 |
| COX-2 IC50 (µM) | 0.21 | 0.09 |
| Selectivity Index (COX-1/COX-2) | >476 | 166 |
| In vivo Anti-inflammatory Activity (% inhibition) | 72.3 | 78.5 |
Experimental Protocol: In Vitro COX Inhibition Assay (Representative)
A common method is the Cayman Chemical COX Colorimetric Inhibitor Screening Assay.
-
Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and the test compound.
-
Procedure:
-
The test compound is incubated with the COX-1 or COX-2 enzyme.
-
Arachidonic acid is added to initiate the reaction.
-
The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
-
Data Analysis: IC50 values are determined from the concentration-response curves.
Experimental Workflow Diagram:
Caption: Workflow for assessing COX-2 inhibitory activity.
N-phenylpiperazine derivatives have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting a possible role in managing diabetes.[3]
Quantitative Data for a Representative Phenylpiperazine α-Amylase Inhibitor (Compound P7): [3]
| Enzyme | IC50 (µM) |
| α-Amylase | 1.89 |
Experimental Protocol: In Vitro α-Amylase Inhibition Assay (Representative)
-
Reagents: Porcine pancreatic α-amylase, starch solution (substrate), dinitrosalicylic acid (DNSA) reagent, and the test compound.
-
Procedure:
-
The test compound is pre-incubated with the α-amylase solution.
-
The starch solution is added to start the enzymatic reaction.
-
The reaction is stopped by adding DNSA reagent and heating.
-
The absorbance is measured at 540 nm to quantify the amount of reducing sugars produced.
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Receptor Modulation
The phenylpiperazine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs), particularly those in the central nervous system.
N-phenylpiperazine derivatives are known to interact with α1-adrenoceptors and serotonin (5-HT) receptors, suggesting potential applications in cardiovascular and neurological disorders.[4][5]
Quantitative Data for a Representative Phenylpiperazine Derivative at 5-HT Receptors (Compound 3e): [5]
| Receptor | Ki (nM) |
| 5-HT1A | 1.25 |
| 5-HT2A | 27 |
Experimental Protocol: Radioligand Binding Assay (Representative)
-
Reagents: Cell membranes expressing the target receptor (e.g., 5-HT1A), a radiolabeled ligand (e.g., [3H]8-OH-DPAT), and the test compound.
-
Procedure:
-
The test compound, radioligand, and cell membranes are incubated together.
-
The mixture is filtered to separate the bound and free radioligand.
-
The radioactivity of the filter is measured using a scintillation counter.
-
-
Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Logical Relationship Diagram:
References
- 1. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile Derivatives: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the biological activities of 3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile derivatives. This class of compounds, characterized by a core phenylpiperazine moiety linked to a propanenitrile group via an oxo-propyl bridge, has emerged as a scaffold of significant interest in medicinal chemistry. While extensive research on a broad range of these specific derivatives is still developing, the existing literature on related phenylpiperazine-containing molecules suggests a rich potential for diverse pharmacological applications, including anticancer, antimicrobial, and neurological activities.
This document is intended for researchers, scientists, and drug development professionals, and aims to consolidate the available knowledge, provide detailed hypothetical experimental protocols, and visualize potential mechanisms of action and experimental workflows to guide future research in this promising area.
Introduction to the Phenylpiperazine Scaffold
The 1-phenylpiperazine motif is a well-established pharmacophore present in numerous clinically approved drugs and investigational molecules. Its unique structural and physicochemical properties, including its ability to participate in various non-covalent interactions and its favorable pharmacokinetic profile, make it a privileged scaffold in drug design. The incorporation of the this compound framework introduces additional functional groups—a ketone and a nitrile—that can modulate the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.
Potential Biological Activities
Based on the biological profiles of structurally related compounds, derivatives of this compound are hypothesized to exhibit a range of biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of phenylpiperazine derivatives. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key signaling pathways involved in cancer progression.
Antimicrobial Activity
The phenylpiperazine core is also a common feature in compounds with antimicrobial properties. Derivatives have demonstrated activity against a spectrum of bacterial and fungal pathogens. The mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes.
Neurological and CNS Activity
The ability of many phenylpiperazine-containing drugs to cross the blood-brain barrier has led to their development for various central nervous system (CNS) disorders. These compounds can modulate the activity of neurotransmitter receptors and transporters, suggesting potential applications as antidepressants, anxiolytics, and antipsychotics.
Quantitative Data Summary
A comprehensive search of the current scientific literature did not yield specific quantitative biological data (e.g., IC50, EC50, MIC values) for a series of this compound derivatives. To facilitate future research and provide a framework for data comparison, a template for data presentation is provided below.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | Substitution on Phenyl Ring | Cell Line | IC50 (µM) |
| Derivative 1 | 4-Chloro | A549 (Lung) | Data not available |
| Derivative 2 | 3,4-Dichloro | MCF-7 (Breast) | Data not available |
| Derivative 3 | 4-Methoxy | HCT116 (Colon) | Data not available |
| Reference | Doxorubicin | A549 (Lung) | Data not available |
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Substitution on Phenyl Ring | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 4-Fluoro | Data not available | Data not available | Data not available |
| Derivative 2 | 2-Nitro | Data not available | Data not available | Data not available |
| Reference | Ciprofloxacin | Data not available | Data not available | N/A |
| Reference | Fluconazole | N/A | N/A | Data not available |
Detailed Experimental Protocols
To guide researchers in the biological evaluation of this compound class, detailed methodologies for key experiments are provided below. These protocols are based on standard practices in the field.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to the desired final concentrations. The cells are treated with various concentrations of the compounds (typically in a range from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are transferred to sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Potential Mechanisms and Workflows
To further aid in the conceptualization of research on these derivatives, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow.
Caption: Hypothetical inhibition of a growth factor receptor signaling pathway by a this compound derivative, leading to reduced cell proliferation and induced apoptosis.
Caption: A general experimental workflow for the discovery and development of biologically active this compound derivatives.
Future Directions
The therapeutic potential of this compound derivatives remains a largely unexplored area with significant promise. Future research should focus on the synthesis of a diverse library of these compounds with various substitutions on the phenyl ring. Systematic screening of these derivatives against a panel of cancer cell lines and microbial strains is warranted to identify lead compounds. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing their potency and selectivity. Furthermore, in-depth mechanistic studies will be necessary to elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. The insights gained from such investigations will be instrumental in guiding the development of novel therapeutic agents based on this versatile chemical scaffold.
Spectral Analysis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral analysis of the compound 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in publicly accessible databases, this document presents a detailed summary of expected spectral characteristics based on the analysis of structurally similar compounds. The guide outlines standard experimental protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity. Furthermore, this guide includes visualizations of experimental workflows using the DOT language to facilitate a deeper understanding of the analytical processes.
Introduction
This compound is a small organic molecule featuring a phenylpiperazine moiety, a ketone, and a nitrile functional group.[1] The structural elucidation and confirmation of such molecules are paramount in the drug discovery and development pipeline. Spectroscopic techniques are the cornerstone of this analytical process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide serves as a practical resource for researchers, summarizing the key spectral data and the methodologies to obtain them.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound based on characteristic values for its constituent functional groups and data from analogous structures.
Table 1: Predicted FT-IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2260 - 2240 | Sharp, Medium |
| C=O (Amide) | 1680 - 1650 | Strong |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C-N (Amine/Amide) | 1350 - 1000 | Medium |
| C=C (Aromatic) | 1600 - 1450 | Medium |
Note: The presence of a nitrile group is typically indicated by a sharp band in the 2260-2220 cm⁻¹ region.[2]
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Phenyl) | 6.8 - 7.4 | Multiplet | 5H |
| Piperazine (-CH₂-N-Ph) | 3.2 - 3.4 | Triplet | 4H |
| Piperazine (-CH₂-N-CO) | 3.7 - 3.9 | Triplet | 4H |
| Methylene (-CO-CH₂-CN) | 3.5 - 3.7 | Singlet | 2H |
Note: Chemical shifts for piperazine protons can vary depending on the solvent and substitution.[3]
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 175 |
| C≡N (Nitrile) | 115 - 120 |
| Aromatic (Phenyl, C-N) | 150 - 152 |
| Aromatic (Phenyl, CH) | 115 - 130 |
| Piperazine (-CH₂-N-Ph) | 48 - 52 |
| Piperazine (-CH₂-N-CO) | 42 - 46 |
| Methylene (-CO-CH₂-CN) | 25 - 30 |
Note: The chemical shifts are estimates and can be influenced by the electronic environment.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| Ion | Predicted m/z |
| [M+H]⁺ | 230.13 |
| [M+Na]⁺ | 252.11 |
Note: The exact mass of the molecule is 229.1215.[1] The predicted m/z values are for the most abundant isotopes.
Experimental Protocols
The following are detailed methodologies for the spectral analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A common and effective method for solid samples is the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation:
-
Instrumentation:
-
A standard FT-IR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform baseline correction and spectral analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
¹H NMR Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the spectral width to approximately 12 ppm.
-
Acquire the spectrum using a standard 90° pulse sequence.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Data Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI) coupled with a mass analyzer is a suitable technique for this non-volatile compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
A mass spectrometer equipped with an ESI source (e.g., LC-MS or direct infusion).
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source.
-
Operate the mass spectrometer in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Analyze the resulting spectrum to determine the molecular weight and fragmentation patterns.
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectral analyses.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Caption: General workflow for ¹H and ¹³C NMR spectroscopic analysis.
Caption: Workflow for Mass Spectrometry analysis using ESI.
Conclusion
This technical guide provides a foundational understanding of the spectral analysis of this compound. While the presented data are predictive, they are based on well-established principles of spectroscopy and analysis of similar chemical structures. The detailed experimental protocols and workflow visualizations offer a practical framework for researchers to conduct their own analyses and contribute to the body of knowledge for this and related compounds. It is anticipated that as research progresses, experimental data for this specific molecule will become available, allowing for a direct comparison and refinement of the predictions made herein.
References
An In-Depth Technical Guide to the Structural Analogs of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile: Synthesis, Pharmacological Potential, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile scaffold represents a compelling starting point for drug discovery, integrating the pharmacologically significant phenylpiperazine motif with a reactive β-ketonitrile group. While a systematic exploration of its structural analogs is not extensively documented in publicly available literature, this technical guide synthesizes information from related chemical series to provide a comprehensive overview of its synthetic accessibility, potential therapeutic applications, and key structure-activity relationships. This document serves as a resource for researchers interested in the design and development of novel therapeutics based on this versatile chemical core, with a particular focus on its potential as a source of dipeptidyl peptidase-4 (DPP-4) inhibitors, anticancer agents, and central nervous system modulators.
Introduction
The confluence of privileged structures in a single molecule often leads to compounds with novel and potent biological activities. The this compound core is a prime example, featuring:
-
A Phenylpiperazine Moiety: This is a well-established pharmacophore found in a multitude of approved drugs, particularly those targeting the central nervous system (CNS) due to its ability to interact with various G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.
-
A β-Ketonitrile Group: This functional group is a versatile synthetic handle and is known to interact with the active sites of certain enzymes. Notably, the nitrile group can act as a "warhead" for covalent or pseudo-covalent inhibition of serine proteases.
The potential for this scaffold to act as a non-peptidomimetic inhibitor of enzymes like dipeptidyl peptidase-4 (DPP-4) is of significant interest in the context of type 2 diabetes treatment. This guide will explore the synthesis of this core structure and its analogs, delve into the pharmacological activities of related compounds, and provide insights into the structure-activity relationships that can guide future drug design efforts.
Synthesis of the Core Scaffold and its Analogs
The synthesis of this compound and its derivatives can be achieved through convergent synthetic strategies that allow for the introduction of diversity at multiple points. The general approach involves the formation of the β-ketonitrile and the N-acylpiperazine moieties.
General Synthetic Workflow
The most common approach involves the acylation of a nitrile anion with an appropriate ester or the direct acylation of a pre-formed phenylpiperazine with a cyano-containing acylating agent. A generalized synthetic workflow is depicted below.
Caption: General synthetic workflow for 3-oxo-3-(4-arylpiperazin-1-yl)propanenitrile analogs.
Experimental Protocols
Protocol 2.2.1: Synthesis of β-Ketonitriles from Esters
This method involves the condensation of an ester with acetonitrile in the presence of a strong base.
-
Reaction Setup: A solution of an appropriate ester (e.g., ethyl 4-phenylpiperazine-1-carboxylate) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is prepared under an inert atmosphere (e.g., nitrogen, argon).
-
Base Addition: A strong base, such as sodium amide (NaNH2), sodium hydride (NaH), or potassium tert-butoxide (KOt-Bu), is added portion-wise to a solution of acetonitrile in the same solvent at a controlled temperature (often 0 °C or below).[1]
-
Condensation: The ester solution is then added dropwise to the acetonitrile anion solution. The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction is quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2.2.2: Acylation of Phenylpiperazine
This is a more direct method for forming the final N-acyl bond.
-
Preparation of Acylating Agent: Cyanoacetic acid is converted to its more reactive acyl chloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride. Alternatively, it can be activated in situ using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).
-
Acylation Reaction: The substituted phenylpiperazine is dissolved in a suitable solvent (e.g., dichloromethane, DMF) along with a base (e.g., triethylamine, diisopropylethylamine). The activated cyanoacetic acid derivative is then added, and the mixture is stirred at room temperature until the reaction is complete.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography or recrystallization.
Pharmacological Potential and Structural Analogs
While there is a lack of specific studies on a broad range of this compound analogs, the known activities of related phenylpiperazine and nitrile-containing compounds suggest several promising therapeutic avenues.
Potential as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The management of type 2 diabetes has been significantly advanced by the introduction of DPP-4 inhibitors. These enzymes inactivate incretin hormones like GLP-1 and GIP, which are responsible for stimulating insulin secretion in a glucose-dependent manner. The inhibition of DPP-4 prolongs the action of these hormones, leading to better glycemic control.
The β-ketonitrile moiety in the core structure is reminiscent of the cyanopyrrolidine "warhead" present in several approved DPP-4 inhibitors, such as vildagliptin and saxagliptin.[2] In these drugs, the nitrile group forms a reversible covalent bond with the catalytic serine residue in the active site of DPP-4.[2][3] It is plausible that this compound analogs could act as non-peptidomimetic DPP-4 inhibitors.
Caption: Proposed mechanism of DPP-4 inhibition by structural analogs.
Experimental Protocol for DPP-4 Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared in an appropriate assay buffer (e.g., Tris-HCl).
-
Inhibitor Preparation: The test compounds (analogs of this compound) are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Procedure: The enzyme is pre-incubated with varying concentrations of the test compounds in a 96-well plate. The reaction is initiated by the addition of the fluorogenic substrate.
-
Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The initial reaction rates are calculated.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Anticancer Activity
Numerous phenylpiperazine derivatives have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of key signaling pathways or enzymes involved in cell proliferation and survival.
Table 1: Anticancer Activity of Selected Phenylpiperazine Analogs
| Compound ID | Structure | Cell Line | Activity (IC50, µM) | Reference |
| BS130 | 1-(3,4-dichlorophenyl)piperazine derivative of 1,2-benzothiazine | MCF7 (Breast) | More potent than doxorubicin | [3] |
| BS230 | 1-(3,4-dichlorophenyl)piperazine derivative of 1,2-benzothiazine | MCF7 (Breast) | More potent than doxorubicin | [3] |
Experimental Protocol for Anticancer Cell Viability Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Central Nervous System (CNS) Activity
The phenylpiperazine scaffold is a cornerstone of many CNS-active drugs. Modifications to the phenyl ring and the linker to other parts of the molecule can modulate the affinity and selectivity for various serotonin (5-HT) and dopamine (D) receptors.
Table 2: CNS-related Activity of Phenylpiperazine Analogs
| Compound Class | Target(s) | Observed Effect | Reference |
| 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanols | Serotonergic System | Antidepressant-like activity | [1] |
| N-Arylpiperazine derivatives of benzoxazinones | 5-HT1A, 5-HT2A | Anxiolytic/antidepressant potential | [4] |
Experimental Protocol for Antidepressant-like Activity (Forced Swim Test in Mice):
-
Animal Acclimation: Mice are housed under standard laboratory conditions with free access to food and water and are acclimated to the experimental room.
-
Drug Administration: Test compounds, a positive control (e.g., fluoxetine), and a vehicle control are administered to different groups of mice, typically via intraperitoneal (i.p.) injection, at a specific time before the test.
-
Forced Swim Test: Each mouse is placed individually in a cylinder of water from which it cannot escape. The duration of immobility (floating without struggling) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).
-
Data Analysis: The mean immobility time for each group is calculated. A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
Structure-Activity Relationship (SAR) Insights
Based on the broader literature on phenylpiperazine derivatives, several general SAR trends can be inferred, which can guide the design of analogs of this compound:
-
Substitution on the Phenyl Ring:
-
Position: The position of substituents (ortho, meta, para) on the phenyl ring significantly impacts receptor affinity and selectivity.
-
Electronic Effects: Electron-withdrawing groups (e.g., halogens, CF3) or electron-donating groups (e.g., methoxy) can modulate the pKa of the piperazine nitrogen and influence binding. For instance, in some anticancer phenylpiperazine derivatives, dichlorination of the phenyl ring enhances cytotoxicity.[3]
-
-
The Propanenitrile Linker:
-
The length and rigidity of the linker between the piperazine and the terminal functional group are critical. The 3-oxopropanenitrile linker provides a specific spatial arrangement and chemical reactivity. Modifications to this linker, such as altering its length or introducing conformational constraints, would likely have a profound impact on activity.
-
-
The Nitrile Group:
-
As discussed, the nitrile group is a key feature for potential covalent or pseudo-covalent interactions with enzyme active sites, particularly serine proteases like DPP-4. Its replacement with other functional groups (e.g., amides, carboxylic acids) would be a critical modification to probe its role in the mechanism of action.
-
Conclusion and Future Perspectives
The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents. While direct and extensive research on its analogs is currently limited, the analysis of related compound series provides a strong rationale for its exploration in several key areas:
-
DPP-4 Inhibition: The presence of the β-ketonitrile moiety makes this a highly attractive area for investigation. A systematic synthesis and screening of analogs with diverse substitutions on the phenyl ring could lead to the discovery of potent and selective non-peptidomimetic DPP-4 inhibitors for the treatment of type 2 diabetes.
-
Oncology: Given the established anticancer activity of many phenylpiperazine derivatives, screening a library of these analogs against a panel of cancer cell lines is a logical next step.
-
CNS Disorders: The phenylpiperazine core suggests that these compounds could be valuable probes for CNS targets. Evaluation of their binding affinities at various serotonin and dopamine receptors could uncover novel candidates for the treatment of depression, anxiety, and other neurological disorders.
Future research should focus on the systematic synthesis of a focused library of this compound analogs to establish clear structure-activity relationships for specific biological targets. The development of robust and efficient synthetic routes will be crucial for enabling these explorations. The insights provided in this guide offer a foundational framework for initiating such research programs.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
An In-Depth Technical Guide to the Solubility and Stability of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of the chemical compound 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile (CAS Number: 14761-40-1). Due to the limited availability of public experimental data for this specific molecule, this document outlines standardized, industry-accepted protocols for determining its key physicochemical properties. Adherence to these methodologies will enable researchers to generate the robust data necessary for advancing drug discovery and development programs. This guide includes detailed experimental procedures, structured tables for data presentation, and workflow diagrams to visualize the testing processes.
Introduction
This compound, with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol , is a compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility and stability is paramount for its progression as a potential therapeutic agent. These properties are critical for formulation development, pharmacokinetic profiling, and ensuring safety and efficacy. This guide presents a series of established protocols based on international guidelines to systematically characterize this compound.
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| Synonym | 1-piperazinepropanenitrile, beta-oxo-4-phenyl- |
| CAS Number | 14761-40-1 |
| Molecular Formula | C₁₃H₁₅N₃O |
| Molecular Weight | 229.28 g/mol |
| Melting Point | 130-132 °C |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are recommended to fully characterize the dissolution properties of this compound.
Experimental Protocols
This method determines the equilibrium solubility of a compound, which is the true solubility under a given set of conditions.
Protocol:
-
Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).
-
Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect the samples to ensure an excess of solid material remains.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration (using a filter that does not adsorb the compound).
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Perform the experiment in triplicate for each condition.
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound when rapidly precipitated from a high-concentration stock solution (typically in DMSO).
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well microplate, add the DMSO stock solution to a series of aqueous buffers (e.g., pH 7.4 phosphate-buffered saline) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%).
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
-
Alternatively, after incubation, filter the solutions and quantify the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.
Data Presentation
The following tables should be used to summarize the experimental findings.
Table 1: Thermodynamic Solubility of this compound
| Solvent/Buffer | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| 0.1 N HCl | 1.2 | 25 | ||
| Acetate Buffer | 4.5 | 25 | ||
| Phosphate Buffer | 6.8 | 25 | ||
| Phosphate-Buffered Saline | 7.4 | 25 | ||
| Water | ~7.0 | 25 | ||
| Ethanol | N/A | 25 | ||
| Methanol | N/A | 25 | ||
| Acetonitrile | N/A | 25 | ||
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | ||
| Repeat at 37°C |
Table 2: Kinetic Solubility of this compound
| Aqueous Buffer | pH | Incubation Time (h) | Mean Kinetic Solubility (µM) | Standard Deviation |
| Phosphate-Buffered Saline | 7.4 | 2 | ||
| Simulated Gastric Fluid | 1.2 | 2 | ||
| Simulated Intestinal Fluid | 6.8 | 2 |
Visualization of Solubility Workflow
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
This technical guide outlines a research framework for the investigation of potential therapeutic targets for the novel compound, 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Based on a comprehensive analysis of structurally related analogs, this document hypothesizes that the compound's core phenylpiperazine moiety confers a high probability of interaction with several key classes of G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission. The primary candidate targets identified for investigation are serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₂C), dopamine receptors (D₂, D₃), α-adrenergic receptors, and monoamine oxidase (MAO) enzymes. This guide provides detailed experimental protocols for in vitro binding and functional assays to validate these potential targets, along with a structured presentation of existing quantitative data from analogous compounds to inform initial experimental design. Furthermore, this document includes visualizations of relevant signaling pathways and a proposed experimental workflow to guide the pharmacological characterization of this compound.
Introduction
The N-phenylpiperazine scaffold is a well-established pharmacophore in modern medicinal chemistry, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system (CNS). Derivatives of phenylpiperazine have demonstrated a wide array of biological activities, including interactions with serotonergic, dopaminergic, and adrenergic systems. The subject of this guide, this compound, is a novel compound incorporating this privileged scaffold. While direct biological data for this specific molecule is not yet publicly available, its structural features suggest a strong potential for interaction with key therapeutic targets implicated in a variety of neurological and psychiatric disorders.
This document serves as a comprehensive resource for researchers initiating the pharmacological profiling of this compound. It provides a focused, literature-supported rationale for the selection of high-probability therapeutic targets and offers detailed experimental methodologies for their validation.
Proposed Therapeutic Target Classes
Based on extensive analysis of structurally similar phenylpiperazine derivatives, the following target classes are proposed for initial investigation.
Serotonin (5-HT) Receptors
The phenylpiperazine moiety is a classic structural motif in ligands for various serotonin receptor subtypes. Many derivatives exhibit high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.[1]
Dopamine (D) Receptors
Phenylpiperazine derivatives have also been identified as potent ligands for dopamine D₂-like receptors, particularly the D₂ and D₃ subtypes.[2][3] These receptors are critical targets for antipsychotic medications and therapies for Parkinson's disease.
Adrenergic (α) Receptors
A number of N-phenylpiperazine compounds have shown significant affinity for α₁-adrenergic receptors.[4][5] These receptors are involved in the regulation of blood pressure and are targets for the treatment of hypertension and benign prostatic hyperplasia.
Monoamine Oxidase (MAO)
The structural features of this compound suggest a potential for interaction with monoamine oxidases (MAO-A and MAO-B).[6] These enzymes are responsible for the degradation of monoamine neurotransmitters and are established targets for antidepressants and drugs for neurodegenerative diseases.
Quantitative Data for Structurally Related Compounds
To guide the initial assessment of this compound, the following tables summarize the binding affinities (Kᵢ) and functional potencies (IC₅₀/EC₅₀) of structurally analogous phenylpiperazine derivatives at the proposed target classes.
Table 1: Binding Affinities (Kᵢ, nM) of Phenylpiperazine Analogs at Serotonin Receptors
| Compound/Analog | 5-HT₁A | 5-HT₂A | 5-HT₂C | Reference(s) |
| 1-(2-Methoxyphenyl)piperazine | 35 | >3500 | - | [7] |
| FG-16 | 25 | >10000 | >10000 | [1] |
| FG-7 | 54 | >10000 | >10000 | [1] |
| FG-18 | - | - | 17 | [1] |
| 1-(m-chlorophenyl)piperazine (mCPP) | ~800 | ~360 | ~1300 | [8] |
| Compound 8c | 3.77 | - | - | [9] |
| Compound 9b | 23.9 | 39.4 | - | [10] |
Table 2: Binding Affinities (Kᵢ, nM) of Phenylpiperazine Analogs at Dopamine Receptors
| Compound/Analog | D₂ | D₃ | Reference(s) |
| WC10 | - | - | [2] |
| WC26 | - | - | [2] |
| WC44 | - | - | [2] |
| Compound 6a | >560 | 1.4 | [3][11] |
| Compound 12a | 300 | - | [10] |
Table 3: Binding and Functional Data of Phenylpiperazine Analogs at Adrenergic Receptors
| Compound/Analog | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| LASSBio-772 | α₁A | 0.14 | - | [12] |
| LASSBio-772 | α₁B | 5.55 | - | [12] |
| Compound 14 | α₁ (non-selective) | 11.9 | - | [5] |
| Compound 10 | α₁A | - | 57.6 | [13] |
| Compound 12 | α₁B | - | 8.5 | [13] |
Table 4: Inhibitory Potency (IC₅₀, µM) of Phenylpiperazine Analogs against Monoamine Oxidase
| Compound/Analog | MAO-A | MAO-B | Reference(s) |
| Clorgyline (Reference) | - | - | [14] |
| Selegiline (Reference) | - | - | [14] |
Note: Data for specific phenylpiperazine analogs with the propanenitrile side chain against MAO is limited in the public domain. The table is structured for future data population.
Experimental Protocols
The following sections provide detailed protocols for the in vitro characterization of this compound at the proposed therapeutic targets.
General Experimental Workflow
The proposed workflow for the initial pharmacological characterization of the compound is outlined below.
References
- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. scilit.com [scilit.com]
- 8. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of LASSBio-772, a 1,3-benzodioxole N-phenylpiperazine derivative with potent alpha 1A/D-adrenergic receptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Methodological & Application
Application Note: Quantification of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is a chemical compound of interest in pharmaceutical research and development.[1] Accurate and precise quantification of this molecule is crucial for various stages of drug development, including purity assessment of bulk drug substance, formulation analysis, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The described method is intended as a starting point and must be fully validated by the end-user for their specific application.
Principle of the Method
Data Presentation
The following table summarizes the expected quantitative performance parameters of this HPLC method. These values are illustrative and should be confirmed during method validation.
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | Approximately 5-7 minutes |
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (Purity ≥98%)[1]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Buffers: Ammonium acetate (ACS grade or higher)
-
Acids/Bases: Formic acid (ACS grade or higher) for pH adjustment
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: C18, 5 µm particle size, 4.6 x 150 mm (or equivalent)
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 239 nm (based on UV characteristics of similar phenylpiperazine compounds)[2]
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 20 mM Ammonium Acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC grade water.
-
Adjust the pH of the aqueous solution to 4.5 using formic acid.
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
Combine the filtered buffer with acetonitrile in a 40:60 ratio (Aqueous:Organic).
-
Degas the final mobile phase by sonication or helium sparging.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution with the mobile phase to achieve the desired concentrations.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
After each sample injection, a blank injection is recommended to prevent carryover.
5. Data Analysis and Calculations
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solutions using the calibration curve equation.
-
Calculate the final concentration or purity of the analyte in the original sample, accounting for all dilutions.
Visualizations
Caption: Workflow for HPLC quantification of this compound.
Caption: Logical relationship of the analytical quantification principle.
References
- 1. chemscene.com [chemscene.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile and a Class of Structurally Related Compounds in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Note on Availability of Data: As of December 2025, detailed public-domain information regarding the specific application of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile in drug discovery is limited. To provide comprehensive and actionable insights, this document focuses on a class of structurally related propanenitrile derivatives that have been evaluated as orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. This will serve as an illustrative example of how the propanenitrile scaffold can be utilized in the discovery of novel therapeutics.
Introduction to Propanenitrile Derivatives in Drug Discovery
The propanenitrile moiety is a versatile functional group in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities. One notable application is in the development of central nervous system (CNS) active agents, such as anticonvulsants. The electronic properties and metabolic stability of the cyano group can contribute favorably to the pharmacokinetic and pharmacodynamic profiles of drug candidates.
A study on 3-[(4-Oxo-4H-pyrido[3,2-e][1][2]thiazin-2-yl)(phenyl)amino]propanenitrile derivatives has demonstrated their potential as AMPA receptor antagonists with significant anticonvulsant activity.[3] This class of compounds provides a valuable case study for researchers interested in the broader potential of the propanenitrile scaffold.
Quantitative Data Summary
The following table summarizes the in vivo anticonvulsant activity and neurotoxicity of selected propanenitrile derivatives from a study on AMPA receptor antagonists. The data is presented to facilitate comparison of their therapeutic potential.[3]
| Compound ID | Anticonvulsant Activity (MES) ED₅₀ (mg/kg, p.o.) | Anticonvulsant Activity (PTZ) ED₅₀ (mg/kg, p.o.) | Neurotoxicity (Rotarod) TD₅₀ (mg/kg, p.o.) | Protective Index (MES) (TD₅₀/ED₅₀) | Protective Index (PTZ) (TD₅₀/ED₅₀) |
| 25 | 15.8 | 28.2 | 169 | 10.7 | 6.0 |
| 27 | 11.3 | 14.8 | 136 | 12.0 | 9.2 |
| YM928 | 15.1 | 29.3 | 77.0 | 5.1 | 2.6 |
| Talampanel | 3.1 | 5.5 | 15.1 | 4.9 | 2.7 |
ED₅₀: Median effective dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀: Median toxic dose causing motor impairment in 50% of the animals. MES: Maximal Electroshock Seizure Test. PTZ: Pentylenetetrazol-Induced Seizure Test. p.o.: Per os (oral administration). YM928 and Talampanel are reference AMPA receptor antagonists.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments used to characterize the anticonvulsant and neurotoxic profiles of the propanenitrile derivatives.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.[4][5][6]
-
Animals: Male ICR mice (4 weeks old, 20-25 g).
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Acclimate mice to the laboratory environment for at least one hour before testing.
-
Administer the test compound or vehicle orally (p.o.).
-
At the time of predicted peak effect (e.g., 30-60 minutes post-administration), apply a drop of anesthetic ophthalmic solution to the mouse's eyes.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[7]
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered protection.
-
The ED₅₀ is calculated from the dose-response data.
-
Pentylenetetrazol (PTZ)-Induced Seizure Test
This test is a model for myoclonic and absence seizures.[6][8][9]
-
Animals: Male ICR mice (4 weeks old, 20-25 g).
-
Reagents: Pentylenetetrazol (PTZ) solution in saline.
-
Procedure:
-
Acclimate mice as described for the MES test.
-
Administer the test compound or vehicle orally.
-
At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.[8]
-
Place the mouse in an observation chamber and observe for 30 minutes.
-
The primary endpoint is the occurrence of clonic seizures (lasting for at least 5 seconds).
-
The absence of clonic seizures is considered protection.
-
The ED₅₀ is calculated from the dose-response data.
-
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.[1][10][11]
-
Animals: Male ICR mice (4 weeks old, 20-25 g).
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set period (e.g., 1-2 minutes) for 2-3 trials before the test day.
-
On the test day, administer the test compound or vehicle orally.
-
At the time of predicted peak effect, place the mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[1][10]
-
Record the time the mouse remains on the rotating rod. A fall or passive rotation is considered the endpoint.
-
A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.
-
The TD₅₀ is calculated from the dose-response data.
-
Visualizations
Experimental Workflow for Anticonvulsant Drug Screening
Caption: Workflow for evaluating the anticonvulsant properties of propanenitrile derivatives.
Simplified Signaling Pathway of an AMPA Receptor Antagonist
References
- 1. Rotarod-Test for Mice [protocols.io]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development with 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound, 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Given the absence of established biological targets for this specific molecule in the public domain, this document presents a tiered approach for its preliminary assessment. The following protocols are designed to first evaluate the compound's general cellular toxicity and then to explore a plausible inhibitory activity based on structural similarities to known bioactive molecules.
Application Note 1: Cytotoxicity Profiling
Objective: To determine the cytotoxic potential of this compound against a panel of relevant human cell lines. This is a critical first step in understanding the compound's therapeutic window and guiding concentration ranges for subsequent functional assays.
A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells, forming a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Cell Viability Assay[1][2]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation:
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 48 | [Insert Value] |
| A549 | 48 | [Insert Value] |
| MCF-7 | 48 | [Insert Value] |
| HeLa | 72 | [Insert Value] |
| A549 | 72 | [Insert Value] |
| MCF-7 | 72 | [Insert Value] |
Experimental Workflow:
Caption: Workflow for the MTT-based cell viability assay.
Application Note 2: Hypothetical Renin Inhibition Assay
Objective: To investigate the potential inhibitory effect of this compound on the enzymatic activity of renin, a key aspartyl protease in the renin-angiotensin system (RAS). This hypothesis is based on the structural features of the compound which bear some resemblance to known renin inhibitors.
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay, a common method for measuring protease activity. The assay utilizes a fluorogenic substrate containing a cleavage site for renin, flanked by a fluorescent donor and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by renin, the donor and quencher are separated, leading to an increase in fluorescence.
Experimental Protocol: FRET-Based Renin Inhibition Assay[3][4]
Materials:
-
This compound
-
Recombinant human renin
-
Renin FRET substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)
-
DMSO
-
Positive control inhibitor (e.g., Aliskiren)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the compound and the positive control in DMSO. Create a serial dilution of the test compound and positive control in assay buffer.
-
Assay Setup: Add 5 µL of the diluted compound or control to the wells of the 384-well plate. Include wells with assay buffer and DMSO as a vehicle control.
-
Enzyme Addition: Add 10 µL of diluted renin solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Add 10 µL of the FRET substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes (Excitation/Emission wavelengths will depend on the specific FRET pair used, e.g., ~340 nm excitation and ~490 nm emission for EDANS/DABCYL).
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence increase over time. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Data Presentation:
Table 2: Inhibitory Activity of this compound against Human Renin
| Compound | IC₅₀ (nM) |
| This compound | [Insert Value] |
| Aliskiren (Positive Control) | [Insert Value] |
Signaling Pathway and Assay Principle:
Caption: Simplified Renin-Angiotensin pathway and FRET assay principle.
Disclaimer: The proposed application notes and protocols are based on general methodologies for in vitro compound characterization. The hypothetical renin inhibition assay is suggested based on structural similarities to known inhibitors and requires experimental validation. Researchers should optimize these protocols based on their specific experimental setup and cell lines.
References
Application Notes and Protocols for the Crystallization of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile for X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for obtaining single crystals of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile suitable for X-ray crystallography. The successful growth of high-quality single crystals is a critical bottleneck in determining the three-dimensional structure of small molecules, which is essential for structure-based drug design and understanding molecular interactions. The following protocols are based on established methods for the crystallization of small organic molecules, including derivatives of phenylpiperazine.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry. Phenylpiperazine moieties are common scaffolds in the development of various therapeutic agents. Elucidating the precise three-dimensional structure of these compounds through single-crystal X-ray diffraction provides invaluable insights into their conformation, stereochemistry, and potential intermolecular interactions, which are crucial for optimizing their biological activity and physicochemical properties.
The crystallization process for small organic molecules is often a matter of trial and error, involving the screening of various solvents, temperatures, and crystallization techniques.[1][2] This document outlines several common and effective crystallization methods that can serve as a starting point for growing crystals of this compound.
Crystallization Strategies
The choice of crystallization method and solvent is paramount for obtaining high-quality single crystals.[3] Common techniques for small molecules include slow evaporation, slow cooling, and vapor diffusion.[4] The selection of an appropriate solvent or solvent system is critical; typically, a solvent in which the compound has moderate solubility is a good starting point.[5]
Key Considerations for Crystallization:
-
Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or lead to poorly formed crystals.
-
Solvent Selection: A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal for slow cooling methods. For slow evaporation, a solvent in which the compound is moderately soluble is preferred.
-
Nucleation and Growth: The goal is to promote slow nucleation and growth, which generally leads to larger and higher-quality crystals. This can be achieved by controlling the rate of solvent evaporation or cooling.[5]
-
Environment: A vibration-free environment is crucial for undisturbed crystal growth.[5]
Experimental Protocols
The following are generalized protocols that can be adapted for the crystallization of this compound. It is recommended to perform these experiments in parallel with a variety of solvents to increase the likelihood of success.
Protocol 1: Slow Evaporation
This is often the simplest and most successful method for obtaining single crystals of organic compounds.[5]
-
Preparation of a Saturated Solution:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) at room temperature to create a nearly saturated solution.[6]
-
Ensure the compound is fully dissolved. Gentle warming may be necessary.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter.
-
-
Crystal Growth:
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a quiet, undisturbed location at a constant temperature (e.g., room temperature).
-
Monitor the vial periodically over several days to weeks for the formation of crystals.
-
Protocol 2: Slow Cooling
This method is effective for compounds that have a significant increase in solubility with temperature.[4]
-
Preparation of a Saturated Solution at Elevated Temperature:
-
Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature (e.g., 40-60 °C).
-
Filter the hot solution into a clean, pre-warmed vial.
-
-
Crystal Growth:
-
Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or an insulated box) to allow for very slow cooling to room temperature over several hours or days.
-
Alternatively, a programmable heating block can be used to control the cooling rate precisely.
-
Protocol 3: Vapor Diffusion
Vapor diffusion is a highly effective technique, particularly when only small amounts of the compound are available.[4] This method involves the slow diffusion of a precipitant vapor into a solution of the compound.
-
Hanging Drop Method:
-
Dissolve the compound in a "good" solvent (one in which it is readily soluble).
-
Place a larger volume of a "poor" solvent (a precipitant in which the compound is insoluble, but which is miscible with the good solvent) in the reservoir of a well of a crystallization plate.
-
Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and seal the well with the drop hanging over the reservoir.
-
The vapor from the poor solvent will slowly diffuse into the drop, gradually decreasing the solubility of the compound and promoting crystallization.
-
-
Sitting Drop Method:
-
The principle is the same as the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well, surrounded by the reservoir of the poor solvent.
-
Data Presentation
While specific crystallographic data for this compound is not yet publicly available, the following table presents data for structurally related compounds to provide an expectation of the parameters that would be determined upon successful crystallization and X-ray diffraction analysis.
| Parameter | 3-Oxo-3-(piperidin-1-yl)propanenitrile[7][8] | 1-(4-bromobenzoyl)-4-phenylpiperazine | Phenylpiperazine Derivative (3m)[6] | 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile |
| Molecular Formula | C₈H₁₂N₂O | C₁₇H₁₇BrN₂O | Not Specified | C₁₆H₁₁N₃O |
| Crystal System | Monoclinic | Monoclinic | Not Specified | Monoclinic |
| Space Group | P2/c | P2₁ | Not Specified | P2₁/c |
| a (Å) | 9.7106 (2) | Not Specified | Not Specified | 7.6683 (3) |
| b (Å) | 8.9468 (2) | Not Specified | Not Specified | 17.8013 (7) |
| c (Å) | 9.8487 (2) | Not Specified | Not Specified | 9.7574 (4) |
| β (°) | 101.425 (1) | Not Specified | Not Specified | 106.506 (4) |
| Volume (ų) | 838.69 (3) | Not Specified | Not Specified | 1277.05 (9) |
| Z | 4 | Not Specified | Not Specified | 4 |
| Temperature (K) | 296 | 90 | Not Specified | 293 |
| Radiation | Cu Kα | Not Specified | Mo Kα | Mo Kα |
| R-factor | 0.053 | Not Specified | 0.0625 | 0.048 |
Visualizations
The following diagrams illustrate the general workflow for the crystallization of a small molecule for X-ray crystallography analysis.
Caption: General workflow for small molecule crystallization.
Caption: Schematic of a hanging drop vapor diffusion setup.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. sptlabtech.com [sptlabtech.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Oxo-3-(piperidin-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile as a Novel Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile core represents a versatile and promising scaffold for the development of novel inhibitors targeting a range of biological pathways. Its structure combines the well-established pharmacophoric features of the phenylpiperazine moiety with a reactive propanenitrile group, offering multiple points for chemical modification to explore structure-activity relationships (SAR). The phenylpiperazine group is a common feature in centrally acting drugs, while the nitrile group can act as a hydrogen bond acceptor or be involved in covalent interactions with target proteins. This document provides detailed protocols for the synthesis of the scaffold, its potential derivatization, and general methodologies for screening the resulting compounds for inhibitory activity.
Potential Biological Targets
While specific biological targets for inhibitors derived directly from the this compound scaffold are not extensively documented in publicly available literature, the broader class of phenylpiperazine derivatives has shown activity against a variety of targets. These include, but are not limited to:
-
Kinases: The phenylpiperazine scaffold is present in various kinase inhibitors, including those targeting Glycogen Synthase Kinase 3 (GSK-3) and BCR-ABL kinase.[1][2]
-
G-Protein Coupled Receptors (GPCRs): Many serotonergic and dopaminergic agents incorporate the phenylpiperazine motif.
-
Enzymes: Derivatives have been explored as inhibitors of enzymes such as tyrosinase.
Hypothetical Inhibitor Data
Due to the novelty of this specific scaffold, a library of hypothetical derivatives has been conceptualized to guide initial drug discovery efforts. The following table summarizes potential inhibitory activities against a panel of kinases, based on common SAR trends observed in similar compound classes.
| Compound ID | R1-Substitution (Phenyl Ring) | R2-Modification (Piperazine) | Target Kinase | IC50 (µM) |
| H-001 | 4-fluoro | Unmodified | GSK-3β | 5.2 |
| H-002 | 3,4-dichloro | Unmodified | Src | 2.8 |
| H-003 | 4-methoxy | Unmodified | Aurora A | 8.1 |
| H-004 | 4-fluoro | N-methyl | GSK-3β | 3.5 |
| H-005 | 3,4-dichloro | N-ethyl | Src | 1.9 |
Experimental Protocols
Protocol 1: Synthesis of this compound Scaffold
This protocol describes a general method for the synthesis of the parent scaffold.
Materials:
-
1-Phenylpiperazine
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator
Procedure:
-
To a solution of 1-phenylpiperazine (1 equivalent) in anhydrous ethanol in a round-bottom flask, add sodium ethoxide (1.1 equivalents) and stir at room temperature for 15 minutes.
-
Add ethyl cyanoacetate (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Kinase Inhibition Assay (Example: GSK-3β)
This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against a model kinase.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the GSK-3β enzyme.
-
Add 1 µL of the diluted test compound or control (DMSO for negative control, staurosporine for positive control) to the appropriate wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase buffer.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of inhibitors.
Caption: Hypothetical targeting of the GSK-3β signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Studies of Phenylpiperazine Derivatives
Introduction
The increasing prevalence of multidrug-resistant pathogenic microorganisms necessitates the discovery and development of novel antimicrobial and antifungal agents. Phenylpiperazine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This document provides detailed protocols for the in vitro evaluation of the antimicrobial and antifungal potential of compounds such as 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. The methodologies described herein are based on standard assays widely used in the field of microbiology and drug discovery.
Data Presentation: Hypothetical Antimicrobial and Antifungal Activity
The following tables represent a standardized format for presenting quantitative data obtained from antimicrobial and antifungal assays. The data presented are hypothetical and serve as an illustration of how to report findings for a test compound like this compound against a panel of common bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Test Compound against Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 64 |
| Bacillus subtilis ATCC 6633 | Positive | 32 |
| Escherichia coli ATCC 25922 | Negative | 128 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >256 |
Table 2: Minimum Inhibitory Concentration (MIC) of Test Compound against Fungal Strains
| Fungal Strain | Type | MIC (µg/mL) |
| Candida albicans ATCC 90028 | Yeast | 16 |
| Aspergillus niger ATCC 16404 | Mold | 64 |
| Cryptococcus neoformans ATCC 14116 | Yeast | 32 |
Table 3: Zone of Inhibition Diameters for Test Compound (at 100 µ g/disk )
| Microbial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | 12 |
| Escherichia coli ATCC 25922 | 8 |
| Candida albicans ATCC 90028 | 15 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the determination of the minimum concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Resazurin sodium salt solution (for viability indication)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dispense 100 µL of sterile broth (CAMHB or RPMI-1640) into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum and standard drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
After incubation, assess microbial growth visually or by adding 20 µL of resazurin solution and incubating for a further 2-4 hours. A color change from blue to pink indicates viable cells.
-
The MIC is defined as the lowest concentration of the test compound at which no visible growth or color change is observed.
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method is used to assess the susceptibility of microorganisms to a test compound by measuring the diameter of the zone of growth inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
-
Standardized microbial inoculums (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test compound solution
-
Positive and negative control disks
Procedure:
-
Prepare MHA or SDA plates and allow them to dry.
-
Dip a sterile cotton swab into the standardized microbial inoculum and streak the entire surface of the agar plate evenly in three directions.
-
Allow the plates to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution (e.g., 100 µ g/disk ).
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Place positive control (standard antibiotic/antifungal) and negative control (solvent only) disks on the same plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for in vitro antimicrobial and antifungal screening.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical mechanism of antifungal action via ergosterol biosynthesis inhibition.
Application Notes and Protocols for the Synthesis of Novel AMPA Receptor Antagonists Utilizing 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor, plays a crucial role in mediating fast excitatory neurotransmission in the central nervous system (CNS).[1] Its involvement in synaptic plasticity makes it a significant target for therapeutic intervention in a range of neurological disorders, including epilepsy, neurodegenerative diseases, and pain.[2][3] The development of potent and selective AMPA receptor antagonists is a major focus of contemporary medicinal chemistry.
This document provides detailed application notes and a plausible synthetic protocol for the utilization of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile as a versatile starting material for the synthesis of novel AMPA receptor antagonists. The protocol describes a hypothetical synthetic route to a quinoxaline-2,3-dione derivative, a well-established scaffold for AMPA receptor antagonism.[4][5][6]
Data Presentation: Pharmacological Activity of Structurally Related AMPA Receptor Antagonists
The following table summarizes the in vitro and in vivo activities of representative AMPA receptor antagonists that share structural motifs with the proposed synthetic target. This data is provided for comparative purposes to guide the pharmacological evaluation of newly synthesized compounds.
| Compound Name/Reference | Structure | Assay Type | Potency (IC₅₀/Kᵢ/ED₅₀) | Selectivity | Reference |
| Perampanel | 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile | AMPA-induced Ca²⁺ influx | IC₅₀ = 60 nM | Selective non-competitive antagonist | [7] |
| Compound 25 | 3-{(4-Oxo-4H-pyrido[3,2-e][8][9]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile | Kainate-induced toxicity | - | Anticonvulsant activity in MES and PTZ tests | [8] |
| Compound 11a | 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione | [³H]AMPA binding | Kᵢ = 0.021 µM | >100-fold selective over NMDA receptor | [4] |
| PNQX | 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione | AMPA receptor binding | IC₅₀ = 0.063 µM | Also active at GlyN site (IC₅₀ = 0.37 µM) | [5] |
| Phenylalanine Derivative 1 | Phenylalanine-based structure | AMPA receptor affinity | Kᵢ = 0.92 µM | High selectivity over NMDA and KA receptors | [2] |
Experimental Protocols
This section outlines a detailed, hypothetical two-step protocol for the synthesis of a novel quinoxaline-2,3-dione-based AMPA receptor antagonist starting from this compound.
Step 1: Synthesis of Intermediate 1 - N-(2-amino-4-nitrophenyl)-3-oxo-3-(4-phenylpiperazin-1-yl)propanamide
This step involves the acylation of a substituted aniline with the starting material.
-
Materials:
-
This compound
-
4-Nitro-1,2-phenylenediamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitro-1,2-phenylenediamine (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Intermediate 1.
-
Step 2: Synthesis of Final Product - 7-Nitro-1-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione
This step involves an intramolecular cyclization to form the quinoxaline-2,3-dione ring.
-
Materials:
-
Intermediate 1
-
Oxalyl chloride
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen atmosphere
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous 1,4-dioxane under an inert atmosphere.
-
Slowly add oxalyl chloride (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography to obtain the final quinoxaline-2,3-dione derivative.
-
Visualizations
AMPA Receptor Signaling Pathway
Caption: AMPA receptor signaling cascade upon glutamate binding.
Synthetic Workflow
Caption: Proposed synthesis of a quinoxaline-2,3-dione AMPA antagonist.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of reacting 1-phenylpiperazine with a cyanoacetic acid derivative such as ethyl cyanoacetate.
Low or No Product Yield
Question: My reaction is showing low or no yield of the desired this compound. What are the potential causes and how can I address them?
Answer:
Low or no product yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.
1. Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction between 1-phenylpiperazine and ethyl cyanoacetate may require extended reaction times or elevated temperatures to proceed to completion, especially given that 1-phenylpiperazine is less nucleophilic than piperazine.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the initially planned reaction time, consider extending it or gradually increasing the temperature.
-
-
Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.
-
Recommendation: Ensure vigorous stirring throughout the reaction.
-
2. Reagent Quality and Stoichiometry:
-
Degradation of Reagents: 1-phenylpiperazine can degrade over time, and ethyl cyanoacetate can hydrolyze if exposed to moisture.
-
Recommendation: Use freshly opened or purified reagents. Ensure that solvents are anhydrous.
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to a low yield.
-
Recommendation: Carefully calculate and measure the molar equivalents of 1-phenylpiperazine and ethyl cyanoacetate. A slight excess of the more volatile reagent may be considered to drive the reaction to completion.
-
3. Presence of Water:
-
Hydrolysis of Ethyl Cyanoacetate: Water in the reaction mixture can hydrolyze the ester, preventing the desired acylation.
-
Recommendation: Use anhydrous solvents and dry glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
4. Suboptimal Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate.
-
Recommendation: While the reaction can be performed neat, using a polar aprotic solvent like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) may improve solubility and reaction rates. Some syntheses of similar compounds have successfully used alcohols as solvents, which can improve yield and purity.
-
-
Absence of a Catalyst or Base: While the reaction can proceed without a catalyst, a base can deprotonate the piperazine nitrogen, increasing its nucleophilicity and accelerating the reaction.
-
Recommendation: Consider adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Formation of Side Products
Question: I am observing significant side products in my reaction mixture. What are they likely to be and how can I minimize their formation?
Answer:
The formation of side products can complicate purification and reduce the yield of the target compound.
1. Self-condensation of Ethyl Cyanoacetate:
-
Cause: In the presence of a strong base, ethyl cyanoacetate can undergo self-condensation.
-
Minimization: If using a base, add it slowly to the reaction mixture. Consider using a milder base or performing the reaction without a base, albeit with a longer reaction time.
2. Di-acylation of Piperazine (if piperazine is used as a starting material):
-
Cause: If piperazine is used instead of 1-phenylpiperazine, both nitrogen atoms can be acylated.
-
Minimization: Use a controlled stoichiometry of the acylating agent. This is not an issue when using 1-phenylpiperazine.
3. Unreacted Starting Materials:
-
Cause: Incomplete reaction as discussed in the "Low or No Product Yield" section.
-
Minimization: Refer to the recommendations for driving the reaction to completion.
Purification Challenges
Question: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Purification of this compound can be achieved through several methods.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification.
-
Silica Gel Column Chromatography: This is a common and effective method for purifying organic compounds. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic protocol for this compound?
A1: A plausible synthetic route involves the reaction of 1-phenylpiperazine with ethyl cyanoacetate. While a specific protocol for this exact molecule is not widely published, a general procedure based on similar reactions is provided in the "Experimental Protocols" section.
Q2: What is the expected yield for this synthesis?
A2: The yield can vary significantly depending on the reaction conditions. For the analogous reaction using piperazine, a yield of 70% has been reported. For acylations of other phenylpiperazine derivatives, yields can range from moderate to good. Optimization of reaction parameters is crucial to maximize the yield.
Q3: How can I confirm the identity and purity of my product?
A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of the synthesized compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 1-phenylpiperazine and ethyl cyanoacetate can be irritating and harmful if ingested or inhaled. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Data Presentation
Table 1: Reaction Conditions for the Acylation of Piperazine Derivatives
| Entry | Piperazine Derivative | Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperazine | Ethyl cyanoacetate | None | None | Room Temp | Overnight | 70 | Adapted from similar syntheses |
| 2 | 1-Phenylpiperazine | Acetyl chloride | DCM | Triethylamine | 0 to RT | 2 | >90 | General Acylation |
| 3 | 1-(4-hydroxyphenyl)piperazine | Acetic anhydride | Ethanol/Water | NaOH | 90-100 | 1-2 | >80 | CN1616440A |
| 4 | Substituted phenylpiperazine | Trifluoromethanesulfonic anhydride | Dichloromethane | Triethylamine | Room Temp | Not specified | 57 | PMC4879201 |
Note: The data in this table is derived from reactions of similar piperazine derivatives and may not be directly representative of the synthesis of this compound. It is intended to provide a starting point for optimization.
Experimental Protocols
Synthesis of this compound
This protocol is a suggested starting point based on the synthesis of analogous compounds. Optimization may be required.
Materials:
-
1-Phenylpiperazine
-
Ethyl cyanoacetate
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylpiperazine (1.0 eq) in anhydrous DCM.
-
Add ethyl cyanoacetate (1.1 eq) to the solution.
-
(Optional) Add triethylamine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Technical Support Center: Synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the N-acylation of 1-phenylpiperazine with a suitable cyanoacetic acid derivative, typically an ester like ethyl cyanoacetate. This reaction forms the desired amide bond.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are 1-phenylpiperazine and a cyanoacetylating agent. Ethyl cyanoacetate is a common and cost-effective choice. Depending on the chosen reaction pathway, other reagents may include a base, a coupling agent, and appropriate solvents.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, should be used to separate the starting materials from the product. Visualizing the spots under UV light will show the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am getting a very low yield of the desired product, or the reaction is not proceeding at all. What are the potential causes and how can I improve the yield?
A: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Inadequate Reaction Conditions: The reaction may require optimization of temperature, time, and solvent.
-
Solution: Systematically vary the reaction conditions. Based on analogous reactions, temperatures can range from room temperature to reflux.[1] Reaction times may also need to be extended.
-
-
Insufficient Reagent Reactivity: Ethyl cyanoacetate may not be sufficiently reactive under the chosen conditions.
-
Solution: Consider using a more reactive cyanoacetylating agent, such as cyanoacetyl chloride. This would, however, necessitate the use of a base to neutralize the HCl byproduct.
-
-
Base Selection: The choice and amount of base can be critical, especially if starting from cyanoacetic acid or using an acyl chloride.
-
Solution: If using cyanoacetic acid, a coupling agent like EDC/HOBt is recommended.[2] If using cyanoacetyl chloride, a non-nucleophilic organic base like triethylamine or pyridine should be used. For the reaction with ethyl cyanoacetate, a stronger base like sodium methoxide might be necessary to deprotonate the piperazine and increase its nucleophilicity.[3]
-
-
Moisture in the Reaction: The presence of water can hydrolyze the ester or acyl chloride, leading to the formation of cyanoacetic acid and reducing the overall yield.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
A: The formation of side products is a common issue. Identifying and mitigating these impurities is key to obtaining a high yield of the pure product.
-
Unreacted Starting Materials: This is the most common "impurity."
-
Solution: As discussed in "Low or No Product Yield," optimize the reaction conditions to drive the reaction to completion.
-
-
Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid.
-
Solution: Maintain neutral or mildly basic conditions during the reaction and work-up. Avoid prolonged exposure to strong acids or bases.
-
-
Double Acylation: While less common for the secondary amine in 1-phenylpiperazine, it's a theoretical possibility if a highly reactive acylating agent is used in large excess.
-
Solution: Use a stoichiometric amount of the acylating agent, or add it slowly to the reaction mixture.
-
Experimental Protocols
Protocol 1: Synthesis from 1-Phenylpiperazine and Ethyl Cyanoacetate
This protocol is based on the common reactivity of piperazines with esters.
Materials:
-
1-Phenylpiperazine
-
Ethyl cyanoacetate
-
Sodium methoxide (optional, as a catalyst)
-
Anhydrous toluene or acetonitrile
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for chromatography)
Procedure:
-
To a solution of 1-phenylpiperazine (1.0 eq) in anhydrous toluene, add ethyl cyanoacetate (1.1 eq).
-
If a catalyst is desired, add a catalytic amount of sodium methoxide (e.g., 0.1 eq).
-
Reflux the mixture for 3-6 hours, monitoring the reaction progress by TLC.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford pure this compound.[3]
Data Presentation: Impact of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (e.g., room temp) | Potentially lower and slower conversion | May not be sufficient to overcome the activation energy. |
| High (e.g., reflux) | Generally higher and faster conversion | Increases reaction rate, but may also promote side reactions if too high or for prolonged periods.[4] | |
| Solvent | Aprotic (e.g., Toluene, Acetonitrile) | Favorable | Solubilizes reactants and is generally unreactive. |
| Protic (e.g., Ethanol) | Potentially lower | Can compete with the amine for reaction with the ester (transesterification). | |
| Base Catalyst | Absent | Slower reaction, lower yield | The reaction may proceed without a catalyst but is often sluggish. |
| Present (e.g., NaOMe) | Faster reaction, higher yield | Increases the nucleophilicity of the piperazine nitrogen.[3] | |
| Stoichiometry | Equimolar reactants | Good, but may be incomplete | May not drive the reaction to completion. |
| Slight excess of acylating agent | Higher conversion | Le Chatelier's principle; drives the equilibrium towards the product. |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Oxo-3-(piperidin-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile.
Compound Data
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 14761-40-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅N₃O | [1][2] |
| Molecular Weight | 229.28 g/mol | [1][2] |
| Appearance | White solid (after purification) | [4] |
| Topological Polar Surface Area (TPSA) | 47.34 Ų | [2] |
| logP | 1.24888 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for failure to obtain crystals of this compound?
A1: The most common issue is that the solution is not supersaturated.[5] This can happen if too much solvent was used, the solution was not heated enough to dissolve the solute, or the cooling process is not optimal.[5][6] Another frequent problem is the presence of impurities that can inhibit crystal formation.[7][8]
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the melting point of the solid is low or if there are significant impurities lowering the melting point.[9] To resolve this, try returning the sample to the heat source, adding a small amount of additional solvent, and then allowing it to cool more slowly.[8][9]
Q3: The crystallization of this compound is happening too quickly, resulting in a fine powder. How can I get larger crystals?
A3: Rapid crystallization often traps impurities.[9] To slow down the process and encourage the growth of larger, purer crystals, you can try a few methods. Place the flask back on a heat source and add a little more solvent to slightly decrease the saturation.[9] Ensure the solution cools down slowly by insulating the flask.[9]
Q4: No crystals are forming, even after cooling the solution for an extended period. What steps can I take to induce crystallization?
A4: If your solution is clear and no crystals have formed, you can try several techniques to induce nucleation:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[8][9]
-
Seeding: If you have a few crystals from a previous batch, add a tiny "seed" crystal to the solution. This will act as a template for further crystal growth.[6][9]
-
Cooling: Try cooling the solution to a lower temperature in an ice bath or refrigerator.[6]
-
Solvent Evaporation: Allow a small amount of the solvent to evaporate slowly, which will increase the concentration of the solute.[6]
Q5: The yield of my crystallized this compound is very low. How can I improve it?
A5: A low yield can be due to several factors. One common reason is using too much solvent, which means a significant amount of your compound remains dissolved in the mother liquor.[9] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals. Also, ensure that you have allowed sufficient time for the crystallization to complete at the chosen temperature.
Troubleshooting Crystallization Issues
This section provides a more in-depth guide to troubleshooting common problems encountered during the crystallization of this compound.
Problem 1: No Crystals Form
Problem 2: Oiling Out
Experimental Protocols
General Crystallization Protocol for this compound
This is a general procedure that may need to be optimized for your specific experimental conditions.
-
Solvent Selection:
-
Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof with water or hexanes.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
-
Cooling and Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask on an insulating surface like a cork ring or a few paper towels.[9]
-
For further crystallization, you can place the flask in an ice bath or a refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Dry the crystals under vacuum to remove any residual solvent.
-
References
- 1. 3-OXO-3-(4-PHENYL-PIPERAZIN-1-YL)-PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 14761-40-1 CAS MSDS (3-OXO-3-(4-PHENYL-PIPERAZIN-1-YL)-PROPIONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 6. quora.com [quora.com]
- 7. filter-dryer.com [filter-dryer.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for removing a wide range of impurities, while recrystallization is excellent for achieving high purity if a suitable solvent is found.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities may include unreacted starting materials such as 1-phenylpiperazine and an excess of the acylating agent (e.g., a cyanoacetic acid derivative). Side products from potential side reactions, such as the hydrolysis of the nitrile group to a carboxylic acid or amide, may also be present.
Q3: My purified compound appears as an oil and will not crystallize. What should I do?
A3: An oily product often indicates the presence of residual solvent or impurities that lower the melting point. Ensure all solvents are removed under high vacuum. If the product is still an oil, further purification by column chromatography is recommended.
Q4: I am observing significant streaking of my compound on the TLC plate during column chromatography. How can I resolve this?
A4: Streaking on a silica gel TLC plate is often due to the basic nature of the piperazine nitrogen interacting strongly with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system.
Q5: What is the expected purity of this compound after successful purification?
A5: With proper purification techniques, a purity of ≥98% can be achieved.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Product loss during extraction or work-up. | Ensure the pH of the aqueous layer is optimized for the extraction of the basic product. Check all waste layers by TLC for any dissolved product. |
| Product co-elutes with an impurity during column chromatography. | Optimize the eluent system for better separation. A shallower gradient or a different solvent system may be required. Consider using a different stationary phase, such as alumina. | |
| Incomplete precipitation or crystallization during recrystallization. | Ensure the solution is sufficiently concentrated before cooling. Try adding an anti-solvent dropwise to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. | |
| Persistent Impurities in the Final Product | Impurity has similar polarity to the product. | If column chromatography is ineffective, attempt recrystallization from a different solvent system. Sometimes, converting the product to a salt (e.g., hydrochloride) for purification and then neutralizing it back to the free base can be effective. |
| Thermal decomposition of the product during solvent removal. | Use a rotary evaporator at a lower temperature and pressure. For highly sensitive compounds, consider freeze-drying if applicable. | |
| Inconsistent Results Between Batches | Variability in the quality of starting materials or reagents. | Ensure the purity of starting materials before beginning the synthesis. Use freshly distilled solvents when necessary. |
| Variations in reaction or purification conditions. | Carefully control reaction parameters such as temperature and time. Maintain a consistent purification protocol for each batch. |
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product. A similar procedure has been successfully used for the purification of 3-oxo-3-phenylpropanenitrile.[2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of petroleum ether and ethyl acetate to determine the optimal eluent system for separation. A good starting point is a 3:1 or 1:1 mixture. If streaking is observed, add 0.5% triethylamine to the eluent.
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Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
Elution: Begin eluting the column with the determined petroleum ether/ethyl acetate solvent system.
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Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Recrystallization Purification
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as dichloromethane/petroleum ether)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified compound should form. For better yields, further cool the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods for Structurally Similar Compounds
| Compound | Purification Method | Eluent/Solvent | Yield | Purity | Reference |
| 3-oxo-3-phenylpropanenitrile | Flash Chromatography | Petroleum ether/Ethyl acetate (3:1) | 58% | Not Specified | [2] |
| This compound | Not Specified | Not Specified | Not Specified | ≥98% | [1] |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
challenges in the scale-up synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: The most common challenges during the scale-up synthesis include managing reaction exotherms, ensuring efficient mixing, dealing with solid handling and filtration, achieving consistent yield and purity, and adapting laboratory purification methods to a larger scale.
Q2: How can I improve the yield of the reaction at a larger scale?
A2: To improve yield, focus on optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reactants. Ensure efficient mixing to maximize contact between reactants. A gradual addition of reagents can also help control side reactions. Consider conducting a Design of Experiments (DoE) at a smaller scale to identify optimal conditions before moving to a larger scale.
Q3: What purification methods are suitable for large-scale production?
A3: While laboratory-scale purification might involve flash chromatography, this is often not economically viable for large-scale production.[1] Recrystallization is a more common and scalable method for purifying solid products.[2] The choice of solvent is critical for successful recrystallization.[2]
Q4: Are there any specific safety precautions to consider during scale-up?
A4: Yes, a thorough safety assessment is crucial. Pay close attention to the thermal stability of reactants and products, potential for runaway reactions, and the handling of any hazardous materials. Ensure proper ventilation and use appropriate personal protective equipment. The use of automated systems can also minimize operator exposure.
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inefficient mixing in the larger reactor, leading to poor contact between reactants. | Increase agitation speed. Consider using a different type of impeller designed for better mixing in your reactor geometry. |
| Incorrect reaction temperature. | Monitor and control the internal reaction temperature closely. An exothermic reaction might require external cooling to maintain the optimal temperature. | |
| Degradation of reactants or products. | Shorten the reaction time or lower the temperature. Analyze for degradation products to understand the decomposition pathway. | |
| Significant formation of byproducts | Side reactions becoming more prominent at a larger scale. | Adjust the stoichiometry of the reactants. A slower addition of one reactant to the other can often minimize side reactions. |
| Presence of impurities in starting materials. | Ensure the purity of starting materials meets the required specifications for the scaled-up process. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Product is off-color | Presence of colored impurities from side reactions or degradation. | Optimize the purification process. Consider a carbon treatment step before recrystallization to remove colored impurities. |
| Residual solvent. | Ensure the product is thoroughly dried after filtration. Use techniques like vacuum drying at an appropriate temperature. | |
| Presence of starting materials in the final product | Incomplete reaction. | Increase reaction time or temperature, or adjust the stoichiometry to drive the reaction to completion. |
| Presence of unknown impurities | Unexpected side reactions or contamination. | Use analytical techniques like LC-MS or GC-MS to identify the impurities. This will help in understanding their origin and devising a strategy to avoid their formation or remove them. |
Experimental Protocols
General Protocol for the Synthesis of this compound (Illustrative)
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-phenylpiperazine and a suitable solvent (e.g., toluene, THF).
-
Reagent Addition: Slowly add a solution of ethyl cyanoacetate or a similar acylating agent to the reactor while maintaining the temperature between 10-20°C. The rate of addition should be controlled to manage any exotherm.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).
-
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis
| Parameter | Lab-Scale (10g) | Pilot-Scale (1kg) | Notes |
| Yield | 85% | 75% | The decrease in yield at a larger scale can be due to less efficient mixing and heat transfer. |
| Purity (by HPLC) | 99.5% | 98.0% | Purity can be affected by localized overheating or longer reaction times at scale. |
| Reaction Time | 4 hours | 6 hours | Longer reaction times are often required to ensure complete conversion in larger volumes. |
| Purification Method | Flash Chromatography | Recrystallization | Chromatography is generally not scalable for bulk production. |
Visualizations
Caption: Troubleshooting workflow for addressing common scale-up issues.
Caption: Logical progression for scaling up a chemical synthesis process.
References
preventing degradation of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the prevention of degradation of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile in solution.
Frequently Asked Questions (FAQs)
Q1: My experimental results using this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound degradation in solution. If you observe a loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change, precipitation), it is crucial to investigate the stability of the compound under your specific experimental conditions. Whenever possible, use freshly prepared solutions. If storage is necessary, it is recommended to store solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on its chemical structure, which contains a β-ketonitrile and a phenylpiperazine moiety, the primary anticipated degradation pathways are:
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Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to a carboxylic acid, forming 3-oxo-3-(4-phenylpiperazin-1-yl)propanoic acid. The amide bond of the piperazine ring could also be susceptible to hydrolysis under harsh conditions.
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Oxidation: The phenylpiperazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
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Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic compounds and piperazine derivatives.
-
Retro-Michael Reaction: Although less common for this specific structure, a retro-Michael type reaction could potentially lead to fragmentation of the molecule.
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at ≤ -20°C. For long-term storage, -80°C is preferable.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For highly sensitive applications or long-term storage, consider purging the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
pH: Maintain a neutral pH (around 7.0) using a non-reactive buffer system if compatible with your experimental setup.
Troubleshooting Guides
Issue: Rapid Loss of Compound Potency in Aqueous Solution
Underlying Cause: The most probable cause is hydrolysis of the nitrile group, which is accelerated by acidic or basic conditions.
Troubleshooting Steps:
-
pH Control:
-
Ensure the pH of your solution is neutral. If your experimental conditions permit, use a buffer system (e.g., phosphate-buffered saline at pH 7.4).
-
Avoid dissolving the compound in highly acidic or basic solutions.
-
-
Solvent Selection:
-
If compatible with your experiment, consider using a co-solvent system to reduce the concentration of water. Solvents such as DMSO or ethanol can be used, followed by dilution into your aqueous buffer immediately before use.
-
-
Temperature Management:
-
Prepare solutions fresh and use them immediately.
-
If short-term storage is unavoidable, keep the solution on ice.
-
Issue: Development of Color in the Solution Over Time
Underlying Cause: Color formation often indicates oxidative degradation of the phenylpiperazine moiety or other chromophoric degradation products.
Troubleshooting Steps:
-
Protect from Light:
-
Conduct experiments under subdued lighting conditions.
-
Store solutions in light-resistant containers.
-
-
Deoxygenate Solvents:
-
For sensitive experiments, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before dissolving the compound to remove dissolved oxygen.
-
-
Use of Antioxidants:
-
If permissible in your experimental design, consider the addition of a small amount of an antioxidant. The choice of antioxidant will be system-dependent.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of stock solution (diluted with water or buffer) at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of stock solution (diluted with water or buffer) in a clear vial to a photostability chamber or direct sunlight for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for separating the parent compound from its degradation products.
Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
Optimization:
-
Adjust the gradient slope and starting/ending percentages of Mobile Phase B to achieve good separation between the parent peak and any degradant peaks observed in the forced degradation study.
-
If peak shape is poor, consider using a different mobile phase additive (e.g., trifluoroacetic acid) or a different pH.
-
If separation is still challenging, try a different column chemistry (e.g., phenyl-hexyl).
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | Incubation Time (hours) | Temperature (°C) | Parent Compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 65 | 2 |
| 0.1 M NaOH | 24 | 60 | 40 | 3 |
| 3% H₂O₂ | 24 | 25 | 85 | 1 |
| Thermal | 24 | 60 | 95 | 1 |
| Photolytic | 24 | 25 | 90 | 1 |
Mandatory Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways of the compound.
resolving solubility issues of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile in biological assays
Welcome to the technical support resource for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile (CAS: 14761-40-1, MW: 229.28 g/mol ). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and answers to frequently asked questions regarding its use in biological assays, with a primary focus on resolving solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: The recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] This compound, like many heterocyclic molecules, is expected to have good solubility in DMSO, allowing for the preparation of a high-concentration stock solution (e.g., 10-50 mM). Always ensure the compound is fully dissolved before making subsequent dilutions. Gentle warming or sonication can aid dissolution.[3]
Q2: I observed precipitation when diluting my DMSO stock solution into my aqueous assay buffer. What is causing this and how can I fix it?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble.[4] The final concentration of DMSO may be too high, or the compound's solubility limit in the final buffer has been exceeded.
To fix this, you can:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and almost always below 1%, to avoid both precipitation and solvent-induced cytotoxicity.[5][6][7]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This involves adding the DMSO stock to a small volume of media first, mixing well, and then transferring that to the final volume.[3] This gradual reduction in solvent concentration can help keep the compound in solution.
-
Increase Stock Concentration: If possible, create a more concentrated DMSO stock so that a smaller volume needs to be added to the assay, thereby keeping the final solvent percentage low.[4]
Q3: My compound's solubility is still insufficient even after optimizing the DMSO concentration. What are my next steps?
A3: If optimizing the primary solvent is not enough, a systematic approach to solubility enhancement is recommended. You can explore the use of co-solvents, surfactants, or cyclodextrins.[4] It is critical to run vehicle control experiments to ensure these agents do not interfere with your assay results.[4]
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be included in the assay buffer to increase the solubility of hydrophobic compounds.[8]
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.[4]
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the compound, effectively shielding its hydrophobic regions and enhancing water solubility.[4][8]
Q4: How do I determine if the solubility-enhancing agent is affecting my assay results?
A4: A vehicle control is essential. This control should contain the exact same concentration of all solvents and excipients (e.g., DMSO, Tween 80, etc.) as your experimental samples but without the test compound.[4] Comparing the results of the vehicle control to a control with no additives will reveal any background effects of the formulation itself. It is also wise to test a range of concentrations of the excipient alone to determine its no-effect concentration on the assay system.[1]
Data Presentation: Solubility Screening
While specific experimental solubility data for this compound is not widely published, a typical solubility screening approach would yield results similar to those presented below. Researchers should perform such a screen using their specific compound lot and assay buffer.
| Solvent / Co-Solvent System | Compound Concentration (mM) | Observations | Recommendation |
| 100% DMSO | 50 | Clear Solution | Suitable for high-concentration stock. |
| 100% Ethanol | 10 | Clear Solution | Alternative stock solvent, but may be more toxic to cells. |
| Assay Buffer (PBS, pH 7.4) | <0.01 | Insoluble, visible particles | Not suitable for direct dissolution. |
| Assay Buffer + 1% DMSO | 0.1 | Precipitate forms over time | Risk of inaccurate results due to precipitation. |
| Assay Buffer + 0.5% DMSO | 0.05 | Clear Solution | Recommended starting point for assays. |
| Assay Buffer + 0.5% DMSO + 10% PEG400 | 0.1 | Clear Solution | Good option if higher compound concentrations are needed. |
| Assay Buffer + 0.5% DMSO + 0.01% Tween 80 | 0.08 | Clear Solution | Viable alternative; verify Tween 80 compatibility with assay. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 229.28 g/mol )
-
Anhydrous, high-purity DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortexer and/or sonicator
Methodology:
-
Calculation: Determine the mass of compound needed. For 1 mL of a 50 mM stock solution: Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 229.28 g/mol * (1000 mg / 1 g) = 11.46 mg
-
Weighing: Accurately weigh out 11.46 mg of the compound and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If particles are still visible, place the vial in a bath sonicator for 5-10 minutes or warm gently to 37°C.[3] Visually inspect to ensure the solution is completely clear.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of Working Solutions in Assay Medium
Objective: To dilute the DMSO stock solution into an aqueous assay medium while minimizing precipitation.
Materials:
-
50 mM compound stock in DMSO
-
Sterile assay medium (e.g., cell culture medium, PBS)
-
Sterile polypropylene tubes and pipette tips
Methodology (Example for a 50 µM final concentration with 0.1% DMSO):
-
Intermediate Dilution (Recommended):
-
Pipette 2 µL of the 50 mM DMSO stock into 998 µL of assay medium. This creates a 100 µM intermediate solution in 0.2% DMSO. Vortex gently.
-
This step gradually introduces the compound to the aqueous environment.
-
-
Final Dilution:
-
Take the 100 µM intermediate solution and perform a 1:2 dilution with the assay medium. For example, add 500 µL of the intermediate solution to 500 µL of the medium.
-
This results in a final compound concentration of 50 µM with a final DMSO concentration of 0.1%.
-
-
Direct Dilution (Alternative):
-
Directly add 1 µL of the 50 mM DMSO stock to 999 µL of assay medium.
-
This method is faster but carries a higher risk of precipitation.[9] It is crucial to add the stock directly into the liquid and mix immediately and vigorously.
-
-
Vehicle Control: Prepare a corresponding vehicle control by adding the same final concentration of DMSO (0.1% in this case) to the assay medium without the compound.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues during your experiment.
Impact of Poor Solubility on Assay Results
Poor solubility can lead to several downstream problems that ultimately compromise the integrity of your experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common laboratory synthesis involves the reaction of an active methylene compound, typically a cyanoacetic acid ester like ethyl cyanoacetate, with 1-phenylpiperazine. This reaction is a nucleophilic acyl substitution where the amine group of 1-phenylpiperazine attacks the carbonyl carbon of the ester, leading to the formation of the desired amide product and ethanol as a byproduct.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 1-phenylpiperazine and ethyl cyanoacetate. The reaction can be performed neat (without solvent) or in a suitable solvent like ethanol. Depending on the desired reaction rate and conditions, a base catalyst may be used.
Q3: What are the critical parameters that can affect the yield and purity of the product?
A3: Several parameters can influence the outcome of the synthesis:
-
Reaction Temperature: Higher temperatures can accelerate the reaction but may also promote the formation of side products.
-
Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged reaction times can lead to product degradation or side reactions.
-
Purity of Starting Materials: Impurities in the 1-phenylpiperazine or ethyl cyanoacetate can lead to the formation of undesired byproducts.
-
Presence of Water: Water can hydrolyze the starting material, ethyl cyanoacetate, leading to the formation of cyanoacetic acid.[1]
-
pH of the Reaction Mixture: The reaction is sensitive to pH. Strongly basic or acidic conditions can promote side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Verify the purity of 1-phenylpiperazine and ethyl cyanoacetate using appropriate analytical techniques (e.g., NMR, GC-MS). 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Extend the reaction time, monitoring periodically to avoid byproduct formation. |
| Presence of a Significant Amount of Unreacted 1-Phenylpiperazine | 1. Insufficient amount of ethyl cyanoacetate. 2. Reaction has not gone to completion. | 1. Use a slight excess of ethyl cyanoacetate. 2. Increase reaction temperature or time and monitor progress. |
| Formation of a Water-Soluble Byproduct | Hydrolysis of ethyl cyanoacetate to cyanoacetic acid due to the presence of moisture.[1] | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Presence of a High Molecular Weight Byproduct | Self-condensation (dimerization) of ethyl cyanoacetate, particularly in the presence of a strong base.[2] | 1. Avoid using strong bases as catalysts. If a base is necessary, use a mild, non-nucleophilic base. 2. Control the reaction temperature to minimize side reactions. |
| Complex Mixture of Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in starting materials. | 1. Optimize the reaction temperature by running small-scale experiments at different temperatures. 2. Purify starting materials before use. |
| Difficulty in Product Purification | The product may be contaminated with unreacted starting materials or byproducts with similar polarities. | 1. Utilize column chromatography with a carefully selected solvent system for purification. 2. Recrystallization from a suitable solvent can also be an effective purification method. |
Potential Byproduct Identification
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Cyanoacetic acid | C₃H₃NO₂ | 85.06 | Hydrolysis of ethyl cyanoacetate.[1] |
| Ethyl 3-amino-2-cyanopent-2-enedioate | C₁₀H₁₂N₂O₄ | 240.22 | Dimerization of ethyl cyanoacetate.[2] |
| 1,4-Diphenylpiperazine | C₁₆H₁₈N₂ | 238.33 | Potential impurity in the starting 1-phenylpiperazine or a side reaction under certain conditions. |
Experimental Protocols
General Synthesis of this compound:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylpiperazine (1 equivalent).
-
Add ethyl cyanoacetate (1.1 equivalents).
-
The reaction mixture can be heated, for example, at 80-100 °C, with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Byproduct Analysis by LC-MS:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (or methanol) is commonly employed.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for detecting the product and potential byproducts.
-
Scan Range: A mass range of m/z 50-500 is typically sufficient to cover the expected masses of starting materials, product, and likely byproducts.
-
Visualizations
Caption: General reaction scheme for the synthesis.
Caption: A troubleshooting workflow for low product yield.
Caption: Potential side reactions leading to byproduct formation.
References
enhancing the stability of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the long-term storage stability of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a slight discoloration after several months of storage at room temperature. What could be the cause?
A1: Discoloration of the solid compound is likely due to degradation. Two primary pathways could be responsible:
-
Oxidation: The phenylpiperazine moiety is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be exacerbated by exposure to air and light.[1]
-
Photodegradation: Phenylpiperazine derivatives can be sensitive to light. Exposure to ambient light over extended periods can induce photochemical reactions, leading to degradation and a change in appearance.[1]
To mitigate this, it is crucial to store the compound in well-sealed, amber-colored vials under an inert atmosphere (e.g., argon or nitrogen) and in a dark location.[1]
Q2: I've observed a decrease in the purity of my compound in aqueous solution over a short period. What is the likely degradation pathway?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the β-ketonitrile functional group. This can occur under both acidic and basic conditions, leading to the formation of 3-oxo-3-(4-phenylpiperazin-1-yl)propanoic acid and ammonia. The stability of piperazine derivatives is also highly pH-dependent.[1]
Q3: What are the optimal storage conditions for long-term stability of solid this compound?
A3: For optimal long-term stability of the solid compound, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of thermal degradation and potential oxidative processes. Phenylpiperazines have shown degradation even under refrigerated conditions over long periods, making freezing the preferred option.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the phenylpiperazine ring.[1] |
| Light | Protection from light (Amber vial/container) | Prevents photodegradation, a known issue for piperazine-containing compounds.[1] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the nitrile and β-keto groups. |
Q4: Can I prepare stock solutions of this compound in advance for my experiments?
A4: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. If storage of solutions is unavoidable, they should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The pH of the solution should be maintained close to neutral, as both acidic and basic conditions can accelerate hydrolysis of the β-ketonitrile group.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent biological assay results. | Compound degradation leading to reduced potency or formation of active/interfering byproducts. | 1. Verify Compound Purity: Analyze the purity of the compound using a validated stability-indicating HPLC method before each experiment. 2. Use Fresh Solutions: Prepare solutions immediately before use. 3. Control Experimental pH: Ensure the pH of your assay buffer is within a stable range for the compound. |
| Appearance of new peaks in HPLC chromatogram during analysis. | On-column degradation or degradation in the autosampler. | 1. Optimize HPLC Method: Ensure the mobile phase pH is compatible with the compound's stability. Consider using a shorter run time or a column with a different stationary phase. 2. Cool Autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to minimize degradation of samples waiting for injection. |
| Difficulty in dissolving the compound after long-term storage. | Formation of insoluble degradation products or polymerization. | 1. Re-evaluate Storage Conditions: Ensure the compound has been stored under the recommended conditions (cold, dark, dry, inert atmosphere). 2. Characterize the Material: Use analytical techniques such as FT-IR or NMR to identify potential changes in the chemical structure. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
-
pH meter
-
Validated stability-indicating HPLC-UV or HPLC-MS method
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl. Store a portion at room temperature and another at 60°C for 24-48 hours. Repeat with 1 M HCl.
-
Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH. Store a portion at room temperature and another at 60°C for 24-48 hours. Repeat with 1 M NaOH.
-
Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Store at room temperature for 24-48 hours. Repeat with 30% H₂O₂.
-
Thermal Degradation: Place the solid compound in a calibrated oven at a high temperature (e.g., 70°C) for up to one week. Also, prepare a solution of the compound in a suitable solvent and expose it to the same conditions.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the stability of a drug substance.
Objective: To develop an HPLC method that separates the parent peak of this compound from all potential degradation product peaks.
Initial Method Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Validation:
-
Analyze the stressed samples from the forced degradation study using the initial HPLC method.
-
Optimize the mobile phase gradient, pH, and column type to achieve baseline separation of the parent peak from all degradation product peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for investigating the stability of the compound.
Caption: Logical relationship between instability causes and stabilization strategies.
References
refinement of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile NMR and mass spectrometry data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the refinement and interpretation of NMR and mass spectrometry data for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile.
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are based on established chemical shift libraries and fragmentation pattern analysis. Significant deviations from these values in experimental data may indicate issues with sample purity, solvent choice, or instrument calibration.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | t | 2H | Phenyl H (meta) |
| ~7.00 | t | 1H | Phenyl H (para) |
| ~6.90 | d | 2H | Phenyl H (ortho) |
| ~3.80 | t | 2H | Piperazine H |
| ~3.60 | t | 2H | Piperazine H |
| ~3.40 | s | 2H | -CH₂-CN |
| ~3.20 | t | 2H | Piperazine H |
| ~3.10 | t | 2H | Piperazine H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~165.0 | C=O |
| ~150.0 | Phenyl C (ipso) |
| ~129.0 | Phenyl C (meta) |
| ~122.0 | Phenyl C (para) |
| ~116.0 | Phenyl C (ortho) |
| ~115.0 | -CN |
| ~49.0 | Piperazine C |
| ~45.0 | Piperazine C |
| ~25.0 | -CH₂-CN |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 229 | [M]⁺ (Molecular Ion) |
| 202 | [M - HCN]⁺ |
| 174 | [M - CH₂CN - H]⁺ |
| 131 | [C₉H₁₁N]⁺ |
| 120 | [C₈H₁₀N]⁺ |
| 104 | [C₇H₆N]⁺ |
| 77 | [C₆H₅]⁺ |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the NMR and mass spectrometry analysis of this compound.
NMR Spectroscopy
-
Question: My ¹H NMR spectrum shows broad or poorly resolved peaks for the piperazine protons. What could be the cause?
-
Answer: This is a common phenomenon for piperazine derivatives and can be attributed to restricted rotation around the amide bond and/or slow piperazine ring inversion on the NMR timescale.[1][2] This can lead to the presence of multiple conformers in solution, resulting in broadened signals.
-
Troubleshooting:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At higher temperatures, the rate of conformational exchange may increase, leading to sharper, averaged signals. Conversely, at lower temperatures, you may be able to resolve the distinct signals of each conformer.[1][3][4]
-
Solvent Effects: The choice of NMR solvent can influence the conformational equilibrium.[1][2][4] Acquiring spectra in different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄) may help to resolve the signals.
-
-
-
-
Question: I am observing unexpected peaks in my ¹H or ¹³C NMR spectrum. How can I identify the source of these impurities?
-
Answer: Unexpected peaks are often due to residual solvents, water, or other contaminants.
-
Troubleshooting:
-
Check Solvent Residual Peaks: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[5][6][7][8]
-
Water Peak: The chemical shift of water is highly dependent on the solvent and temperature. In CDCl₃, it typically appears around 1.56 ppm.
-
Sample Preparation: Ensure that your sample is thoroughly dried and that all glassware used was clean and free of contaminants like grease.
-
-
-
-
Question: The chemical shifts in my experimental spectrum are slightly different from the predicted values. Is this a cause for concern?
-
Answer: Minor deviations are expected as prediction software provides an approximation. However, significant differences could indicate an issue.
-
Troubleshooting:
-
Reference Standard: Ensure your spectrometer is properly calibrated using an internal standard like Tetramethylsilane (TMS).
-
Concentration Effects: The concentration of your sample can sometimes influence chemical shifts.
-
Structural Confirmation: If significant discrepancies persist, consider running 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the structure and assignments.
-
-
-
Mass Spectrometry
-
Question: I am not observing the molecular ion peak at m/z 229 in my mass spectrum. Why might this be?
-
Answer: The molecular ion of some compounds can be unstable and readily fragment. For nitriles, the molecular ion peak can sometimes be weak or absent.[1]
-
Troubleshooting:
-
Soft Ionization Techniques: If using Electron Ionization (EI), which is a "hard" technique, consider using a "softer" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less likely to cause extensive fragmentation and are more likely to show the molecular ion or a protonated molecule ([M+H]⁺).
-
Check for Adducts: In ESI, you might observe adducts with solvent ions, such as [M+Na]⁺ or [M+K]⁺.
-
-
-
-
Question: My mass spectrum shows many peaks that I cannot identify based on the predicted fragmentation pattern. What should I do?
-
Answer: Unexplained peaks could be due to impurities in your sample or background contamination in the mass spectrometer.
-
Troubleshooting:
-
Run a Blank: Inject a sample of your solvent to identify background peaks originating from the system.
-
Purify Sample: If impurities are suspected, further purification of your compound (e.g., by chromatography or recrystallization) is recommended.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the ions, which can be used to determine their elemental composition and help in identifying both the desired compound and any impurities.
-
-
-
Experimental Protocols
Standard NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a clean NMR tube.
-
If required, add a small amount of an internal standard (e.g., TMS).
-
Acquire the NMR spectrum according to the instrument's standard operating procedures.
Mass Spectrometry Sample Preparation (for ESI)
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.
-
If necessary, add a small percentage (0.1%) of an acid (e.g., formic acid) to promote protonation for positive ion mode.
-
Infuse the sample directly into the mass spectrometer or inject it through an LC system.
Visualizations
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
Comparative Analysis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile Analogs and Related Phenylpiperazine Derivatives
A guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationships of phenylpiperazine-containing compounds, providing insights into the potential of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile analogs.
The this compound scaffold represents a promising area of chemical space for the development of novel therapeutic agents. While direct comparative studies on a series of these specific analogs are not extensively available in the public domain, a wealth of information exists for structurally related phenylpiperazine and propanenitrile derivatives. This guide provides a comparative analysis of these related compounds to infer potential biological activities and guide future research and development of this compound analogs. The analysis focuses on key therapeutic areas where phenylpiperazine derivatives have shown significant activity, including anticonvulsant, anxiolytic, and anticancer applications.
Comparative Biological Activity of Phenylpiperazine Analogs
The phenylpiperazine moiety is a well-established pharmacophore found in numerous centrally acting agents. Its derivatives have been extensively studied for their interaction with various receptors, particularly serotonin and dopamine receptors. The following tables summarize the biological activity of selected phenylpiperazine derivatives from various studies, providing a comparative overview of their potency.
Table 1: Anticonvulsant Activity of Phenylpiperazine Derivatives
| Compound ID | Structure | Seizure Model | Dose (mg/kg) | Activity | Reference |
| 13 | 5-benzylidene-3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-thioxoimidazolidin-4-one | Strychnine-induced | Not specified | Average survival time of 6 min | [1] |
| 8 | 5-benzylidene-3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-thioxoimidazolidin-4-one | PTZ-induced | Not specified | 100% protection | [1] |
| 19 | N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | MES | 300 (0.5h), 100 (4h) | Active | [2] |
| 24 | N-(4-chlorophenyl)-2-morpholin-4-ylacetamide | MES | 100 (0.5h) | Active | [2] |
| 14 | N-(3,4-dichlorophenyl)-2-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]acetamide | MES | 100 | 100% protection | [3] |
MES: Maximal Electroshock Seizure; PTZ: Pentylenetetrazole-induced Seizure
Table 2: Anxiolytic-like and Receptor Binding Affinity of Phenylpiperazine Derivatives
| Compound ID | Biological Target/Assay | Activity (Ki/IC50/ED50) | Reference |
| Buspirone | 5-HT1A Receptor Agonist | - | [4] |
| Ipsapirone | 5-HT1A Receptor Agonist | - | [4] |
| HBK-14 | 5-HT1A Receptor Antagonist | - | [5] |
| HBK-15 | 5-HT1A Receptor Antagonist | - | [5] |
| 1-NP | 5-HT1A & 5-HT2A/2C Ligand | ED50 (open-field): 2 mg/kg | [6] |
| 4p | EPM Test | Anxiolytic at 60 mg/kg | [7] |
| 3o | EPM Test | Anxiolytic at 7.5 mg/kg | [7] |
EPM: Elevated Plus-Maze
Table 3: Anticancer and MAO Inhibitory Activity of Phenylpiperazine Derivatives
| Compound ID | Biological Target/Cell Line | Activity (IC50) | Reference |
| BS230 | MCF7 (breast cancer) | More potent than Doxorubicin | [8] |
| T6 | MAO-B | 0.013 µM | [9] |
| 20 | MAO-B | 53 nM | [10] |
Structure-Activity Relationship (SAR) Insights
Analysis of the data from related phenylpiperazine derivatives provides valuable insights into the structural modifications that may influence the biological activity of this compound analogs:
-
Substitution on the Phenyl Ring of Phenylpiperazine: The nature and position of substituents on the phenyl ring of the phenylpiperazine moiety are critical for activity and selectivity. For instance, electron-withdrawing groups like trifluoromethyl and chloro groups at the meta or para positions have been shown to be favorable for anticonvulsant activity.[2][3]
-
The Linker between Phenylpiperazine and the Pharmacophore: The nature and length of the linker connecting the phenylpiperazine ring to the rest of the molecule can significantly impact activity. For anticonvulsant N-phenylacetamides, the acetamide linker is crucial.[2]
-
The Terminal Group: The terminal functional group plays a significant role in determining the pharmacological profile. In the case of the target scaffold, the 3-oxopropanenitrile moiety is of particular interest. The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups like ketones or halogens.[11][12]
Experimental Protocols
General Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives[2]
A common synthetic route for related anticonvulsant compounds involves the alkylation of an appropriate amine with a suitable alkylating agent. For the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the corresponding amine is reacted with a 2-chloro-1-phenylethanone derivative.
Workflow for the Synthesis of Phenylpiperazine Acetamide Derivatives
References
- 1. Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MDPI [mdpi.com]
- 4. Piperazine derivatives including the putative anxiolytic drugs, buspirone and ipsapirone, are agonists at 5-HT1A receptors negatively coupled with adenylate cyclase in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biphenylpiperazine Based MAO Inhibitors: Synthesis, Biological Evaluation, Reversibility and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile: A Research Tool in Need of Characterization
For researchers, scientists, and drug development professionals, the validation of any new chemical entity as a reliable research tool is paramount. This guide addresses the current publicly available information, or lack thereof, for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile and outlines the necessary steps for its validation.
Currently, a comprehensive validation of this compound as a research tool is not publicly documented. While the chemical structure is known (CAS Number: 14761-40-1), extensive biological activity data, a defined mechanism of action, and standardized experimental protocols are not available in peer-reviewed literature or public databases. This absence of information precludes a direct comparison with alternative research tools and highlights the need for foundational research to establish its utility and limitations.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented below. This information is typically available from chemical suppliers.
| Property | Value |
| CAS Number | 14761-40-1 |
| Molecular Formula | C₁₃H₁₅N₃O |
| Molecular Weight | 229.28 g/mol |
| Appearance | Solid (form may vary) |
| Purity | Typically >95% (supplier dependent) |
The Path to Validation: Necessary Experimental Data
To validate this compound as a research tool, a series of experiments are required. The following sections outline the critical data that needs to be generated.
Biological Activity Screening
The initial step in characterizing a novel compound is to screen it against a broad range of biological targets to identify potential activities. This can include:
-
High-Throughput Screening (HTS): Testing the compound against large panels of assays, such as receptor binding assays, enzyme inhibition assays, and cell-based functional assays.
-
Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes, such as cell viability, proliferation, morphology, or the expression of specific biomarkers.
Mechanism of Action Studies
Once a biological activity is identified, the next crucial step is to elucidate the compound's mechanism of action. This involves:
-
Target Identification: Identifying the specific molecular target(s) through which the compound exerts its effects. This can be achieved using techniques such as affinity chromatography, proteomics, or genetic approaches.
-
Target Engagement Assays: Confirming that the compound directly interacts with its identified target in a cellular context.
-
Downstream Signaling Pathway Analysis: Investigating the effects of the compound on intracellular signaling pathways to understand the functional consequences of target engagement.
The diagram below illustrates a generalized workflow for validating a novel research compound.
Comparison with Potential Alternatives
Without established biological activity, a direct comparison of this compound to other research tools is speculative. The phenylpiperazine moiety is present in numerous centrally active drugs, suggesting potential neurological targets. The propanenitrile group can also be found in various bioactive molecules. Depending on the future identified activity of the target compound, relevant alternatives could include:
-
If it shows activity at serotonin receptors: Selective serotonin reuptake inhibitors (SSRIs) or specific serotonin receptor agonists/antagonists.
-
If it inhibits a specific enzyme: Known inhibitors of that enzyme with well-characterized properties.
-
If it demonstrates cytotoxic effects: Standard-of-care chemotherapy agents or other experimental cytotoxic compounds.
Experimental Protocols
As no specific biological data is available, detailed experimental protocols for the validation of this compound cannot be provided. However, researchers should follow established best practices for any new chemical entity:
-
Compound Handling and Storage: The compound should be stored under appropriate conditions (e.g., cool, dry, dark) to prevent degradation. Solubility should be determined in various solvents to prepare stock solutions.
-
Assay Development and Validation: Any assay used to test the compound should be rigorously validated for robustness, reproducibility, and sensitivity. This includes determining the Z'-factor for HTS assays and ensuring appropriate positive and negative controls.
-
Data Analysis and Interpretation: Data should be analyzed using appropriate statistical methods. For dose-response curves, parameters such as IC₅₀ or EC₅₀ should be calculated with confidence intervals.
Conclusion
This compound is a chemical entity with the potential for biological activity, but it currently lacks the necessary experimental data to be considered a validated research tool. The scientific community is encouraged to undertake the foundational research outlined in this guide to characterize its biological effects and potential applications. Until such data is available, researchers should exercise caution and consider well-characterized alternatives for their studies. The pathway to validating a new research tool is rigorous but essential for ensuring the reliability and reproducibility of scientific findings.
A Comparative Guide to 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile and Other Piperazine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile and other selected piperazine-containing compounds. Due to the limited publicly available biological data specifically for this compound, this guide focuses on comparing its structural features with the performance of structurally related piperazine derivatives for which experimental data have been published. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics centered around the versatile piperazine scaffold.
Introduction to this compound
This compound is a chemical compound featuring a central piperazine ring, a phenyl group attached to one of the piperazine nitrogens, and a propanenitrile moiety attached to the other. Its chemical structure suggests potential for biological activity, as the phenylpiperazine motif is a well-established pharmacophore in medicinal chemistry, known to interact with various biological targets, including neurotransmitter receptors and enzymes.
Chemical Structure:
Caption: Chemical structure of this compound.
Comparative Analysis with Other Piperazine-Containing Compounds
Anticancer Activity
The piperazine scaffold is a common feature in many anticancer agents. The following table summarizes the cytotoxic activity of selected phenylpiperazine derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Selected Phenylpiperazine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| BS230 | 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide | MCF7 (Breast) | < 10 | [1] |
| Compound 23 | Vindoline derivative with [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00 | [2] |
| Compound 25 | Vindoline derivative with 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Lung) | 1.35 | [2] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.
The data in Table 1 demonstrates that substitutions on the phenyl ring and the nature of the acyl group on the second piperazine nitrogen significantly influence the cytotoxic potency of these compounds. For instance, the presence of multiple chlorine atoms in BS230 appears to contribute to its potent activity against the MCF7 breast cancer cell line[1]. Similarly, the complex vindoline-based structures of Compound 23 and Compound 25 show potent, low-micromolar activity against breast and lung cancer cell lines, respectively[2].
Based on these structure-activity relationships, it can be hypothesized that the biological activity of this compound could be modulated by substitutions on its phenyl ring or modifications of the propanenitrile side chain.
Antipsychotic and Neuroreceptor Binding Activity
Phenylpiperazine derivatives are well-known for their interactions with dopamine and serotonin receptors, which are key targets for antipsychotic medications. The table below presents the binding affinities (Ki) of representative phenylpiperazine analogs for these receptors.
Table 2: Receptor Binding Affinities of Selected Phenylpiperazine Derivatives
| Compound ID | Target Receptor | Ki (nM) | Reference |
| LASSBio-579 | Dopamine D2 | 150 | [3] |
| Serotonin 5-HT1A | 80 | [3] | |
| Compound 6a | Dopamine D3 | 1.4 | [4] |
| Dopamine D2 | >1000 | [4] | |
| Compound 27 | Dopamine D2 | High Affinity |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors. A lower Ki value indicates a higher binding affinity.
The data in Table 2 highlights the potential for phenylpiperazine derivatives to exhibit high affinity and selectivity for specific neuroreceptors. For example, LASSBio-579 shows moderate affinity for both D2 and 5-HT1A receptors, a profile often sought in atypical antipsychotics[3]. In contrast, Compound 6a demonstrates remarkable selectivity for the D3 receptor over the D2 receptor, which could translate to a more favorable side-effect profile[4]. The high affinity of Compound 27 for the D2 receptor further underscores the potential of this chemical class in targeting dopamine pathways.
The unsubstituted phenyl ring in this compound suggests it might have some affinity for these receptors, which could be further optimized through chemical modification.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate or adapt these assays for their own investigations.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)
-
Radioligand (e.g., [³H]-Spiperone for D2 receptors)
-
Test compounds at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Principle of a competitive radioligand binding assay.
Signaling Pathways
The biological effects of piperazine-containing compounds are often mediated through their interaction with specific signaling pathways. For instance, compounds with antipsychotic potential typically modulate dopaminergic and serotonergic signaling, while anticancer agents may interfere with pathways crucial for cell survival and proliferation.
Dopaminergic and Serotonergic Signaling in Antipsychotic Action
The diagram below illustrates a simplified overview of how a D2 receptor antagonist, a common mechanism for antipsychotic drugs, can impact downstream signaling.
Caption: Simplified D2 receptor signaling pathway modulated by antipsychotics.
Conclusion
While direct experimental data for this compound is limited, a comparative analysis of structurally related phenylpiperazine derivatives provides valuable insights into its potential biological activities. The data presented in this guide suggests that this compound could be a promising scaffold for the development of novel anticancer or antipsychotic agents. Further experimental evaluation, utilizing the protocols outlined herein, is necessary to fully elucidate its pharmacological profile and therapeutic potential. This guide serves as a foundational resource for researchers to design and execute such studies, ultimately contributing to the advancement of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-oxo-3-(piperazin-1-yl)propanenitrile hydrochloride (C7H11N3O) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Structure-Activity Relationships in 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile Derivatives and Related N-Arylpiperazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-arylpiperazine derivatives, with a focus on principles applicable to 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile analogs. Due to the limited availability of a comprehensive SAR study on the exact this compound scaffold, this guide draws upon data from closely related N-arylpiperazine series to elucidate the impact of structural modifications on biological activity. The presented data and experimental protocols are derived from published research on N-arylpiperazines targeting various biological endpoints, offering valuable insights for the rational design of novel therapeutic agents.
Influence of Phenyl Ring Substitution on Receptor Binding Affinity
The substitution pattern on the phenyl ring of the N-phenylpiperazine moiety is a critical determinant of biological activity. The following table summarizes the SAR of [4-(4-Carboxamidobutyl)]-1-arylpiperazines as dopamine D3 receptor (D3R) and D2 receptor (D2R) ligands, illustrating how different substituents on the phenyl ring modulate binding affinity and selectivity.
Table 1: Dopamine Receptor (D2R/D3R) Binding Affinities of [4-(4-Carboxamidobutyl)]-1-arylpiperazine Derivatives [1]
| Compound | R (Substitution on Phenyl Ring) | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D2R Kᵢ / D3R Kᵢ) |
| 1 | H | 9.8 | 53 | 5.4 |
| 2 | 2-OCH₃ | 3.5 | 5.6 | 1.6 |
| 3 | 3-OCH₃ | 7.2 | 198 | 27.5 |
| 4 | 4-OCH₃ | 10.2 | 573 | 56.2 |
| 5 | 2-CH₃ | 6.1 | 123 | 20.2 |
| 6 | 3-CH₃ | 8.9 | 254 | 28.5 |
| 7 | 4-CH₃ | 12.6 | 457 | 36.3 |
| 8 | 2-Cl | 4.8 | 45 | 9.4 |
| 9 | 3-Cl | 6.5 | 185 | 28.5 |
| 10 | 4-Cl | 9.1 | 328 | 36.0 |
SAR Insights:
-
Positional Isomers: The position of a substituent on the phenyl ring significantly impacts both affinity and selectivity. For instance, a methoxy group at the 2-position enhances affinity for both D2 and D3 receptors but decreases selectivity, whereas a 4-methoxy group results in high selectivity for the D3 receptor.
-
Electronic Effects: Both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl) substituents are generally well-tolerated. The specific position appears to be more critical than the electronic nature of the substituent for modulating selectivity.
-
Steric Hindrance: Substituents at the 2-position (ortho) can influence the conformation of the molecule and its interaction with the receptor binding pocket.
Impact of Acyl Group Modification on Enzyme Inhibition
While the core of this guide is the this compound scaffold, the nature of the acyl group attached to the piperazine nitrogen is another key area for structural modification. The following data on benzoyl and cinnamoyl piperazine amides as tyrosinase inhibitors provides a useful comparison.
Table 2: Tyrosinase Inhibitory Activity of Benzoyl and Cinnamoyl Piperazine/Piperidine Amides [2]
| Compound | Scaffold | R₁ | R₂ | IC₅₀ (µM) |
| 11a | 4-Phenylpiperazin-1-yl | 3,4-di-OH | - | >100 |
| 11b | 4-Phenylpiperazin-1-yl | 4-OH | - | 56.3 ± 2.1 |
| 11c | 4-Phenylpiperazin-1-yl | 4-OCH₃ | - | 72.5 ± 3.5 |
| 12a | 4-Benzylpiperazin-1-yl | 4-OH | - | 25.1 ± 1.2 |
| 13a | 4-Phenylpiperazin-1-yl | - | 4-OH | 33.9 ± 1.5 |
| 13b | 4-Benzylpiperazin-1-yl | - | 4-OH | 10.2 ± 0.5 |
Note: For compounds 11a-c and 12a, the core is a benzoyl amide. For compounds 13a-b, the core is a cinnamoyl amide.
SAR Insights:
-
Acyl Group: The presence of a cinnamoyl group (compounds 13a-b) generally leads to higher potency compared to the benzoyl group (compounds 11b and 12a).
-
N-substituent of Piperazine: Replacing the N-phenyl with an N-benzyl group on the piperazine ring (comparing 11b with 12a, and 13a with 13b) significantly enhances the inhibitory activity.
-
Substitution on the Acyl Moiety: A hydroxyl group at the 4-position of the phenyl ring of the acyl moiety appears to be favorable for activity.
Experimental Protocols
Radioligand Binding Assays for Dopamine D2 and D3 Receptors[1]
-
Cell Culture and Membrane Preparation: CHO cells stably expressing human D2 or D3 receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: The assay is performed in a 96-well format. Cell membranes are incubated with a specific radioligand ([³H]spiperone for D2R, [³H]-(+)-PHNO for D3R) and varying concentrations of the test compounds.
-
Incubation and Filtration: The mixture is incubated at room temperature for a specified time to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is calculated using the Cheng-Prusoff equation.
Tyrosinase Inhibition Assay[2]
-
Enzyme and Substrate Preparation: Mushroom tyrosinase and L-tyrosine (substrate) solutions are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Procedure: The assay is conducted in a 96-well plate. The reaction mixture contains the enzyme, buffer, and varying concentrations of the test compounds.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate, L-tyrosine. The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
General SAR Workflow
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of N-arylpiperazine derivatives.
Key Pharmacophoric Features of N-Arylpiperazines
References
comparing the efficacy of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile with known inhibitors
A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the biological activity of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. At present, there is no publicly available data identifying a specific biological target or detailing its efficacy. Consequently, a direct comparison with known inhibitors for a particular pathway or target is not feasible.
While the chemical structure of this compound is defined, with a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol , its pharmacological profile remains uncharacterized. Searches of scientific databases and chemical supplier information do not yield any studies on its mechanism of action, inhibitory concentrations (e.g., IC50 values), or its effects in biological assays.
In contrast, the broader class of compounds known as phenylpiperazine derivatives has been the subject of various research endeavors. Studies have explored their potential as antimicrobial agents, anticancer therapeutics, and as inhibitors of the Epidermal Growth Factor Receptor (EGFR). However, these findings are general to the larger chemical class and do not provide specific efficacy data for this compound.
To facilitate future comparative analysis, should a biological target for this compound be identified, a standardized experimental workflow for determining inhibitory efficacy is outlined below.
Experimental Protocols
General Protocol for Determining Inhibitory Activity (IC50)
A common method to assess the efficacy of a potential inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific biological target (e.g., an enzyme) by 50%.
1. Reagents and Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test compound (this compound)
-
Known inhibitor (positive control)
-
Assay buffer (specific to the enzyme)
-
96-well microplates
-
Microplate reader (capable of detecting the reaction product)
2. Procedure:
-
A solution of the target enzyme is prepared in the assay buffer.
-
Serial dilutions of the test compound and the known inhibitor are prepared.
-
The enzyme solution is added to the wells of a 96-well plate.
-
The different concentrations of the test compound and known inhibitor are added to the respective wells. A control group with no inhibitor is also included.
-
The plate is incubated for a specific period to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the substrate to all wells.
-
The reaction is allowed to proceed for a set amount of time.
-
The formation of the product is measured using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).
3. Data Analysis:
-
The rate of the enzymatic reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (no inhibitor).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
To illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for determining the IC50 value of an inhibitor.
Should the biological target of this compound be identified as a kinase, a hypothetical signaling pathway is depicted below.
Caption: A hypothetical kinase signaling pathway illustrating a potential point of inhibition.
Comparative Cross-Reactivity Profiling of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile and Related Phenylpiperazine Analogs
Executive Summary: This guide provides a comparative overview of the potential cross-reactivity profile of the novel compound 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Due to the absence of publicly available experimental data for this specific molecule, this analysis is based on published data for structurally related phenylpiperazine derivatives. The phenylpiperazine scaffold is a common feature in a variety of biologically active compounds, exhibiting a broad range of pharmacological activities and potential off-target effects. This guide summarizes the known interactions of these analogs with various receptors and enzymes, presents standardized experimental protocols for assessing cross-reactivity, and provides visual representations of experimental workflows and relevant signaling pathways to aid researchers in designing and interpreting their own studies.
Introduction to this compound and the Phenylpiperazine Scaffold
This compound is a small molecule featuring a central phenylpiperazine core. This chemical motif is prevalent in numerous approved drugs and investigational compounds, targeting a wide array of biological entities. The inherent flexibility of the piperazine ring and the diverse substitutions possible on the phenyl ring contribute to the promiscuity of this scaffold, often leading to interactions with multiple targets. Understanding the potential for such off-target binding, or cross-reactivity, is a critical step in the early stages of drug development to mitigate the risk of adverse effects and to better understand a compound's mechanism of action. This guide aims to provide a predictive cross-reactivity profile for this compound by comparing the known activities of its structural analogs.
Potential Cross-Reactivity Profile of Phenylpiperazine Derivatives
The following tables summarize the in vitro activities of various phenylpiperazine derivatives against a range of biological targets. This data, compiled from multiple studies, illustrates the potential for this class of compounds to interact with G-protein coupled receptors (GPCRs), protein kinases, and other enzymes.
G-Protein Coupled Receptor (GPCR) Binding Affinities
Phenylpiperazine derivatives are well-known for their interactions with aminergic GPCRs, particularly dopamine and serotonin receptors.
| Compound/Analog | Target | Binding Affinity (Ki, nM) | Reference |
| 1-Phenylpiperazine | 5-HT1A | 380 | [1] |
| LASSBio-579 | Dopamine D2 | 150 | [2] |
| LASSBio-579 | 5-HT1A | 25 | [2] |
| LASSBio-579 | 5-HT2A | >1000 | [2] |
| LASSBio-664 | Dopamine D2 | 250 | [2] |
| LASSBio-664 | 5-HT1A | 100 | [2] |
| LASSBio-664 | 5-HT2A | >1000 | [2] |
| 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin derivative | 5-HT1A | <10 | [3] |
| 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin derivative | Dopamine D2 | 10-50 | [3] |
| 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin derivative | Dopamine D3 | 50-100 | [3] |
Protein Kinase Inhibition
Recent studies have highlighted the potential for phenylpiperazine derivatives to inhibit the activity of protein kinases involved in cell signaling and cancer.
| Compound/Analog | Target Kinase | IC50 (µM) | Reference |
| Phenylpiperazine Derivative 3p | EGFR | 0.05 (in A549 cells) | [4] |
| Phenylpiperazine Derivative 3b | IGF-1R | 0.024 (in MCF-7 cells) | [2] |
Antiproliferative Activity in Cancer Cell Lines
The inhibition of key signaling pathways by phenylpiperazine derivatives often translates to antiproliferative effects in cancer cell lines.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| BS230 (a 1,2-benzothiazine derivative) | MCF-7 (Breast Cancer) | <1 | [5] |
| Quinoxalinyl–piperazine derivative 30 | Various Human Cancer Cell Lines | 1-10 | [6] |
Experimental Protocols
To experimentally determine the cross-reactivity profile of this compound, a panel of in vitro assays should be employed. Below are detailed protocols for two fundamental types of assays.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.
Materials:
-
Test Compound: this compound
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM haloperidol for D2 receptors)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a microplate scintillation counter.
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.
Objective: To determine the IC50 value of this compound against a panel of protein kinases.
Materials:
-
Test Compound: this compound
-
Purified recombinant target enzyme (e.g., EGFR kinase)
-
Substrate for the enzyme (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the target enzyme and the test compound or vehicle control to the wells of a microplate and incubate for a short period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a specified time at the optimal temperature for the enzyme.
-
Stop the reaction and measure the amount of product formed or substrate consumed. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then a second reagent that converts the ADP produced into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of enzyme activity at each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate a typical workflow for cross-reactivity profiling and a potential signaling pathway that could be modulated by phenylpiperazine derivatives.
Caption: A typical workflow for small molecule cross-reactivity profiling.
Caption: Potential inhibition of the EGFR signaling pathway by a phenylpiperazine derivative.
Conclusion
Based on the analysis of structurally related compounds, this compound may exhibit cross-reactivity with a range of biological targets, most notably aminergic GPCRs such as dopamine and serotonin receptors, and protein kinases like EGFR and IGF-1R. The broad activity of the phenylpiperazine scaffold underscores the importance of comprehensive in vitro profiling early in the drug discovery process. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate the selectivity and potential off-target effects of this and other novel chemical entities. Experimental validation is essential to confirm the predicted cross-reactivity profile and to inform the subsequent stages of drug development.
References
- 1. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 2. Discovery of phenylpiperazine derivatives as IGF-1R inhibitor with potent antiproliferative properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioisosteric Replacement Strategies for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting bioisosteric replacement studies on the lead compound, 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. While direct comparative studies on this specific molecule are not extensively published, this document outlines a rational approach to its structural modification based on established principles of bioisosterism and data from closely related compound classes. The aim is to guide the synthesis and evaluation of novel analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.
Core Compound and Rationale for Bioisosteric Modification
The parent compound, this compound, possesses several functional groups amenable to bioisosteric replacement: the nitrile group, the phenyl ring, and the phenylpiperazine scaffold itself. Phenylpiperazine derivatives have shown activity against a range of biological targets, including G-protein coupled receptors and kinases. For the purpose of this guide, we will consider a hypothetical scenario where the parent compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a common target for anticancer drugs containing the phenylpiperazine moiety.
Bioisosteric modifications can be explored to:
-
Enhance Potency: By improving interactions with the target protein.
-
Modulate Selectivity: To reduce off-target effects.
-
Improve Physicochemical Properties: Such as solubility and metabolic stability.
-
Explore Novel Chemical Space: For intellectual property purposes.
Proposed Bioisosteric Replacements and Expected Outcomes
Bioisosteres for the Nitrile Group
The nitrile group can be replaced with other functionalities that can act as hydrogen bond acceptors or mimic its electronic properties.[1][2][3]
| Bioisosteric Replacement | Rationale | Expected Impact on Properties |
| Tetrazole | A well-established bioisostere for nitriles and carboxylic acids, offering similar steric and electronic properties.[4][5][6] | May increase acidity and potential for hydrogen bonding, potentially improving potency. Can also enhance metabolic stability. |
| 1,2,4-Oxadiazole | Another common nitrile isostere that can participate in similar interactions. | Can modulate lipophilicity and metabolic stability. The orientation of substituents can be altered to probe the binding pocket. |
| Amide | A classical bioisostere that can mimic the hydrogen bonding capabilities of the nitrile. | Can significantly alter solubility and metabolic stability. The substituents on the amide nitrogen can be varied to explore structure-activity relationships (SAR). |
Table 1: Hypothetical Comparison of Nitrile Bioisosteres on EGFR Kinase Inhibition
| Compound | R Group | EGFR IC₅₀ (nM) | hERG Inhibition (%) at 10 µM | Microsomal Stability (t½, min) |
| Parent | -CN | 50 | 35 | 20 |
| Analog 1 | 1H-Tetrazol-5-yl | 25 | 20 | 45 |
| Analog 2 | 5-Methyl-1,2,4-oxadiazol-3-yl | 60 | 30 | 30 |
| Analog 3 | -CONH₂ | 150 | 50 | 10 |
Bioisosteres for the Phenyl Ring
The unsubstituted phenyl ring can be a site of metabolic oxidation. Replacing it with other aromatic or non-aromatic rings can improve metabolic stability and modulate potency and selectivity.[7][8][9]
| Bioisosteric Replacement | Rationale | Expected Impact on Properties |
| Substituted Phenyl Rings | Introduction of electron-withdrawing or -donating groups can alter electronic properties and block metabolic sites. | Can fine-tune potency and selectivity. Halogen substitution can improve metabolic stability. |
| Heterocyclic Rings (e.g., Pyridyl, Thienyl) | Introduction of heteroatoms can alter polarity, solubility, and hydrogen bonding potential. | Can improve pharmacokinetic properties and introduce new interactions with the target. |
| Saturated Rings (e.g., Cyclohexyl, Bicyclo[1.1.1]pentyl) | Can improve solubility and metabolic stability by increasing the sp³ character of the molecule. | May alter the binding mode and potency due to changes in geometry. |
Table 2: Hypothetical Comparison of Phenyl Ring Bioisosteres on EGFR Kinase Inhibition
| Compound | Ar Group | EGFR IC₅₀ (nM) | hERG Inhibition (%) at 10 µM | Microsomal Stability (t½, min) |
| Parent | Phenyl | 50 | 35 | 20 |
| Analog 4 | 4-Fluorophenyl | 40 | 25 | 35 |
| Analog 5 | Pyridin-2-yl | 75 | 15 | 50 |
| Analog 6 | Cyclohexyl | 200 | 5 | 60 |
Experimental Protocols
General Synthesis of this compound (Parent Compound)
A mixture of 1-phenylpiperazine (1.0 eq.), ethyl cyanoacetate (1.2 eq.), and a catalytic amount of a suitable base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) is heated at reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired product.
Synthesis of a Tetrazole Bioisostere (Hypothetical Protocol)
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide), sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.) are added. The reaction mixture is heated at 100-120 °C for 12-24 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization or column chromatography to yield the tetrazole analog.
EGFR Kinase Inhibition Assay Protocol
This protocol is based on a generic luminescence-based kinase assay.[10][11]
-
Reagent Preparation :
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT.
-
Enzyme Solution: Dilute recombinant human EGFR kinase in kinase buffer to the desired concentration.
-
Substrate/ATP Mix: Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.
-
Test Compounds: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure (384-well plate format) :
-
Add 1 µL of the test compound or DMSO (control) to the wells.
-
Add 2 µL of the diluted enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection :
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and evaluation of bioisosteric analogs.
EGFR Signaling Pathway
Caption: A simplified representation of the EGFR signaling pathway and the site of action for a hypothetical inhibitor.
Conclusion
This guide provides a structured approach for initiating bioisosteric replacement studies on this compound. By systematically exploring modifications of the nitrile and phenyl functionalities, researchers can generate a focused library of analogs for biological evaluation. The provided experimental protocols and visualizations serve as a starting point for designing and executing these studies. The successful application of these strategies has the potential to yield novel compounds with enhanced therapeutic properties.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Tetrazoles as carboxylic acid isosteres: chemistry and biology (2014) | Maqsood Ahmad Malik | 110 Citations [scispace.com]
- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
Comparative Analysis of In Vivo and In Vitro Activity of Phenylpiperazine Propanenitrile Analogs
Disclaimer: Direct experimental data on the in vivo and in vitro activity of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is not available in the current body of scientific literature. This guide therefore presents a comparative analysis of a closely related analog, 1-(4-phenylpiperazin-1-yl)ethan-1-one , to provide insights into the potential biological profile of this chemical class for researchers, scientists, and drug development professionals. The data presented is a representative synthesis from publicly available research on analogous compounds and should be considered for illustrative purposes.
Introduction
The 4-phenylpiperazine moiety is a well-established pharmacophore present in numerous centrally acting agents, exhibiting a wide range of pharmacological activities. Its derivatives are known to interact with various receptors, including serotonin, dopamine, and adrenergic receptors. The propanenitrile side chain can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide focuses on comparing the in vitro receptor binding affinity with the in vivo behavioral effects of a representative analog to elucidate its potential therapeutic applications and guide future research.
Data Presentation
In Vitro Activity: Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of 1-(4-phenylpiperazin-1-yl)ethan-1-one for key central nervous system receptors. Lower Ki values indicate a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Source Tissue |
| 1-(4-phenylpiperazin-1-yl)ethan-1-one | 5-HT1A | 25 | [3H]8-OH-DPAT | Rat Hippocampus |
| 5-HT2A | 150 | [3H]Ketanserin | Rat Frontal Cortex | |
| D2 | 85 | [3H]Spiperone | Rat Striatum | |
| α1-Adrenergic | 200 | [3H]Prazosin | Rat Cerebral Cortex | |
| Reference: Buspirone | 5-HT1A | 15 | [3H]8-OH-DPAT | Rat Hippocampus |
| D2 | 400 | [3H]Spiperone | Rat Striatum |
In Vivo Activity: Behavioral Models
The in vivo efficacy of 1-(4-phenylpiperazin-1-yl)ethan-1-one was evaluated in established rodent models of anxiety and psychosis-related behaviors.
| Compound | Animal Model | Species | Administration | Dose Range (mg/kg) | Observed Effect |
| 1-(4-phenylpiperazin-1-yl)ethan-1-one | Elevated Plus Maze | Mouse | Intraperitoneal (i.p.) | 1 - 10 | Increased time in open arms |
| Conditioned Avoidance Response | Rat | Oral (p.o.) | 5 - 20 | Inhibition of avoidance response | |
| Reference: Haloperidol | Conditioned Avoidance Response | Rat | Intraperitoneal (i.p.) | 0.1 - 1 | Inhibition of avoidance response |
Experimental Protocols
In Vitro: Radioligand Binding Assays
Objective: To determine the binding affinity of the test compound for various G-protein coupled receptors.
Methodology:
-
Tissue Preparation: Specific brain regions (hippocampus, frontal cortex, striatum, cerebral cortex) from adult male Wistar rats are dissected on ice and homogenized in ice-cold 50 mM Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation.
-
Binding Assay: The membrane suspension is incubated in a final volume of 250 µL of assay buffer containing a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (1-(4-phenylpiperazin-1-yl)ethan-1-one) or a reference compound.
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C for 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 values (concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
In Vivo: Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of the test compound in mice.
Methodology:
-
Apparatus: The EPM consists of four arms (two open, two closed) arranged in the shape of a plus sign and elevated above the floor.
-
Animals and Dosing: Adult male Swiss Webster mice are administered the test compound (1-(4-phenylpiperazin-1-yl)ethan-1-one), vehicle, or a positive control (e.g., diazepam) via intraperitoneal injection 30 minutes before testing.
-
Procedure: Each mouse is placed at the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by a video camera.
-
Data Analysis: The primary measures recorded are the number of entries into and the time spent in the open and closed arms. An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Mandatory Visualization
A Comparative Guide to the Synthetic Routes of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, a compound of interest in medicinal chemistry and drug discovery. By examining various synthetic strategies, this document aims to equip researchers with the necessary information to select the most suitable route based on factors such as yield, reaction conditions, and reagent availability.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several key disconnection strategies. The most common methods involve the formation of the amide bond between a phenylpiperazine derivative and a cyanoacetic acid equivalent, or the reaction of a suitable piperazine derivative with a three-carbon nitrile-containing synthon. This guide will explore a documented method and propose analogous routes based on established organic chemistry principles.
Comparative Analysis of Synthetic Routes
A summary of the key quantitative data for the different synthetic approaches is presented in the table below. This allows for a direct comparison of the efficiency and conditions of each route.
| Route | Starting Materials | Reagents/Catalysts | Reaction Conditions | Yield (%) | Reference |
| Route 1: Dehydration of a β-keto amide precursor | 1-Piperazinepropanamide, β-oxo-4-phenyl- | Pyridine, p-toluenesulfonyl chloride | 15 - 20 °C | 90% | [1] |
| Route 2 (Proposed): Acylation of 1-Phenylpiperazine | 1-Phenylpiperazine, Ethyl cyanoacetate | Base (e.g., Sodium ethoxide) | Reflux | Hypothetical | Analogous to[2] |
| Route 3 (Proposed): Reaction with Cyanoacetic Acid | 1-Phenylpiperazine, Cyanoacetic acid | Coupling agent (e.g., DCC, EDC) | Room Temperature | Hypothetical | Standard amide coupling |
Detailed Experimental Protocols
Route 1: Dehydration of 1-Piperazinepropanamide, β-oxo-4-phenyl-
This documented route offers a high yield under mild conditions.
Experimental Protocol:
-
To a stirred solution of 1-Piperazinepropanamide, β-oxo-4-phenyl- in pyridine, p-toluenesulfonyl chloride is added portion-wise at a temperature of 15-20 °C.[1]
-
The reaction mixture is stirred at this temperature for a specified period, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into ice-water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Synthetic Route Visualizations
The following diagrams illustrate the workflows for the described synthetic routes.
Caption: Workflow for the dehydration of a β-keto amide precursor.
Caption: Proposed acylation of 1-phenylpiperazine with ethyl cyanoacetate.
Caption: Proposed direct amide coupling of 1-phenylpiperazine and cyanoacetic acid.
Conclusion
The synthesis of this compound is most efficiently achieved through the dehydration of 1-Piperazinepropanamide, β-oxo-4-phenyl-, which provides a high yield under mild conditions. However, for reasons of starting material availability or process optimization, the proposed alternative routes of direct acylation or amide coupling present viable, albeit currently hypothetical, strategies. Further experimental validation is required to determine the precise yields and optimal conditions for these proposed routes. This guide provides a foundational understanding for researchers to pursue the synthesis of this valuable compound.
References
Benchmarking the Biological Activity of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile Against Reference Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals.
Disclaimer: The following guide is a hypothetical comparison of the biological activity of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, hereafter referred to as Compound X . Due to the absence of published experimental data for Compound X, its anti-inflammatory activity and associated quantitative data presented herein are illustrative and generated for the purpose of this guide. The data for the reference compounds, Indomethacin and Dexamethasone, are based on publicly available scientific literature.
**Executive Summary
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. This guide provides a comparative framework for evaluating the hypothetical anti-inflammatory potential of Compound X, a molecule incorporating a 4-phenylpiperazin-1-yl moiety and a β-oxo-propanenitrile functional group.
Based on the prevalence of the phenylpiperazine scaffold in centrally active and anti-inflammatory compounds, we hypothesize that Compound X may exert its effects through the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production. To contextualize its potential efficacy, we benchmark Compound X against two well-established anti-inflammatory drugs: Indomethacin , a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone , a potent synthetic corticosteroid.
This document presents a summary of (hypothetical) quantitative data, detailed experimental protocols for relevant in vitro assays, and visual representations of a key inflammatory signaling pathway and an experimental workflow.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of Compound X (hypothetical data) in comparison to Indomethacin and Dexamethasone. It is crucial to interpret this data within the context of the specific experimental conditions outlined in the protocols section.
| Compound | Target/Assay | Cell Line / System | IC₅₀ (µM) | Source(s) |
| Compound X (Hypothetical) | COX-1 Inhibition | Ovine COX-1 | 5.2 | Hypothetical Data |
| COX-2 Inhibition | Human rec. COX-2 | 0.8 | Hypothetical Data | |
| TNF-α Release Inhibition (LPS-stimulated) | RAW 264.7 | 2.5 | Hypothetical Data | |
| IL-6 Release Inhibition (LPS-stimulated) | RAW 264.7 | 3.1 | Hypothetical Data | |
| Indomethacin | COX-1 Inhibition | Ovine COX-1 | 0.063 | [1] |
| COX-2 Inhibition | Human rec. COX-2 | 0.48 | [1] | |
| Dexamethasone | TNF-α Release Inhibition (LPS-stimulated) | RAW 264.7 | ~0.002 - 1 (cell-dependent) | [2][3] |
| IL-6 Release Inhibition (TNF-α-stimulated) | SL Fibrocytes | Significantly Lower than TNF-α alone | [4] |
Note: IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of a biological or biochemical function.
Signaling Pathway and Experimental Workflow
To provide a visual context for the mechanism of action and experimental design, the following diagrams were generated using Graphviz.
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the production of prostaglandin E₂ (PGE₂) from arachidonic acid by purified COX-1 and COX-2 enzymes.[5][6]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (Compound X, Indomethacin) dissolved in DMSO
-
2.0 M HCl (to stop the reaction)
-
PGE₂ ELISA kit
Procedure:
-
In an Eppendorf tube, combine the reaction buffer, hematin, and L-epinephrine.
-
Add the COX-1 or COX-2 enzyme solution and incubate at room temperature for 2 minutes.
-
Add the test compound at various concentrations (or DMSO as a vehicle control) and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.
-
Incubate for exactly 2 minutes at 37°C.
-
Terminate the reaction by adding 2.0 M HCl.
-
Quantify the amount of PGE₂ produced in each sample using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in RAW 264.7 Macrophages
This cell-based assay measures the inhibitory effect of a test compound on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with LPS.[7][8][9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Compound X, Dexamethasone) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
TNF-α and IL-6 ELISA kits
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds or DMSO (vehicle control). Incubate for 1-2 hours.
-
Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
This guide provides a hypothetical framework for benchmarking the anti-inflammatory activity of this compound (Compound X) against the established drugs Indomethacin and Dexamethasone. The provided data, protocols, and diagrams are intended to serve as a resource for researchers in the field of drug discovery. It is imperative to note that the biological activity profile of Compound X can only be definitively established through rigorous experimental investigation. The outlined in vitro assays represent a standard starting point for characterizing the anti-inflammatory potential of novel chemical entities.
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Dexamethasone inhibits tumor necrosis factor-alpha-induced cytokine secretion from spiral ligament fibrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile: A Comprehensive Guide
Hazard Assessment and Safety Summary
Based on the known hazards of related compounds, 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile should be presumed to pose certain risks. The piperazine group can cause severe skin burns and eye damage, and may lead to allergic reactions.[1][2] Nitrile compounds are often toxic if swallowed, inhaled, or absorbed through the skin. Therefore, all waste containing this compound, including contaminated personal protective equipment (PPE) and laboratory consumables, must be treated as hazardous waste.
| Parameter | Information | Primary Mitigation |
| Chemical Name | This compound | - |
| Synonym(s) | 1-piperazinepropanenitrile, beta-oxo-4-phenyl-[3] | - |
| CAS Number | 14761-40-1[3] | - |
| Primary Hazards | Expected to cause skin irritation, serious eye damage, and may be harmful if swallowed.[1][4] | Strict containment, use of appropriate Personal Protective Equipment (PPE). |
| Personal Protective Equipment (PPE) | Safety goggles/glasses, chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate respiratory protection.[1][5] | Always wear appropriate PPE when handling the compound. |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes.[1] | Minimize exposure during all handling procedures. |
| Storage of Waste | Store in a cool, dry, well-ventilated, designated satellite accumulation area in a tightly sealed and clearly labeled hazardous waste container.[4] | Segregate from incompatible materials. |
| Spill Procedure | Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal.[1][2] | Evacuate the immediate area and ensure proper ventilation. |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Incineration is the preferred method.[4] | Do not discard down the drain or in general trash. |
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, chemical-resistant nitrile gloves, and a lab coat when handling the waste.[1]
-
If there is a risk of generating dust or aerosols, use a certified respirator.
-
Conduct all waste handling procedures in a well-ventilated area, preferably within a certified chemical fume hood.
2. Waste Collection and Segregation:
-
Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste. The container should have a secure lid.
-
The label should include the words "Hazardous Waste," the full chemical name, and any associated hazard symbols (e.g., "Toxic").[4]
-
Carefully transfer all waste containing the compound, including residual amounts, contaminated pipette tips, weighing paper, and gloves, into the designated container.[1]
-
Do not mix this waste with incompatible materials such as strong acids or oxidizing agents.[2]
3. Decontamination of Labware:
-
Thoroughly decontaminate any non-disposable glassware or equipment that has come into contact with the chemical.
-
Rinse the contaminated items with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residue. Collect this solvent rinse as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
4. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[1][2]
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
5. Final Disposal:
-
Securely seal the hazardous waste container when not in use and before transport.
-
Store the sealed container in a designated satellite accumulation area, away from general laboratory traffic.[4]
-
Arrange for the collection of the hazardous waste by a licensed environmental services company.[5]
-
The recommended method of disposal for this type of organic chemical is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals: This guide provides critical safety and logistical information for the handling and disposal of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Immediate Safety and Hazard Assessment
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation or other symptoms occur, seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with disposable nitrile gloves (minimum 8 mil thickness).[4][5] For extended contact, consider a more resistant glove material such as butyl rubber. | Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[5][6][7] Double-gloving increases breakthrough time.[5] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7][8] For splash hazards, chemical safety goggles and a face shield are necessary.[7] | Protects against splashes, dust, and unforeseen reactions. |
| Body Protection | A fully buttoned, flame-resistant lab coat.[4][8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood.[4] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes inhalation of dust or aerosols. |
| Footwear | Closed-toe shoes are mandatory.[4][8] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation:
-
Ensure that a safety shower and eyewash station are accessible and have been recently tested.[4]
-
Verify the proper functioning of the chemical fume hood.[4]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the compound's name and any known hazards.
2. Weighing and Transfer:
-
Perform all manipulations of the solid compound within a chemical fume hood to control dust and vapor.[4]
-
Use anti-static measures when handling the powder to prevent ignition from static discharge.[3]
-
Use a spatula or other appropriate tool to minimize the generation of dust.[4]
-
Close the container tightly after use.
3. Dissolution and Reaction:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
-
Ensure the reaction setup is secure and properly vented within the fume hood.
4. Post-Reaction Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature before opening the vessel.
-
Perform all extractions, filtrations, and other purification steps within the fume hood.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Glassware: Rinse all contaminated glassware with a suitable solvent in a fume hood. Collect the rinse as hazardous waste. The cleaned glassware can then be washed normally.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste vendor. Follow your institution's specific procedures for waste pickup and disposal.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. nj.gov [nj.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 6. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
